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Foundational

An In-Depth Technical Guide to 3-Cyano-5-methylhexanoic-d3 Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Cyano-5-methylhexanoic-d3 Acid, a deuterated isotopologue of a key intermediate and pot...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Cyano-5-methylhexanoic-d3 Acid, a deuterated isotopologue of a key intermediate and potential impurity in the synthesis of the blockbuster drug, Pregabalin. The document delineates the structure and physicochemical properties of both the non-deuterated and deuterated forms of the molecule. A detailed, field-proven synthetic route for 3-Cyano-5-methylhexanoic-d3 Acid is presented, with a focus on the causal relationships behind experimental choices and the principles of isotopic labeling. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug metabolism, and pharmacokinetic (DMPK) studies, as well as for professionals involved in the quality control and regulatory aspects of pharmaceutical development.

Introduction: The Significance of 3-Cyano-5-methylhexanoic Acid and its Deuterated Analog

3-Cyano-5-methylhexanoic acid is a crucial chemical entity in the landscape of modern pharmaceuticals, primarily recognized as a key intermediate in several synthetic routes to Pregabalin, an anticonvulsant and anxiolytic agent.[1][2] The presence of this cyano acid as an impurity in the final active pharmaceutical ingredient (API) is a critical quality attribute that requires careful monitoring and control.[3]

The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules or their related compounds has become a powerful tool in pharmaceutical research.[4] Deuterated compounds, such as 3-Cyano-5-methylhexanoic-d3 Acid, serve as invaluable internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical behavior to the non-deuterated analyte, coupled with a distinct mass difference, allows for highly accurate and precise quantification in complex biological matrices.[4]

This guide will provide a detailed exploration of the structure of 3-Cyano-5-methylhexanoic acid and a robust synthetic pathway to its d3-labeled counterpart, empowering researchers to produce this vital analytical tool.

Chemical Structure and Physicochemical Properties

The molecular structure of 3-Cyano-5-methylhexanoic acid consists of a hexanoic acid backbone with a cyano group at the C-3 position and a methyl group at the C-5 position. The IUPAC name for this compound is 3-cyano-5-methylhexanoic acid.[5]

Structure Diagram

Caption: Chemical structure of 3-Cyano-5-methylhexanoic acid.

Physicochemical Data
Property3-Cyano-5-methylhexanoic Acid3-Cyano-5-methylhexanoic-d3 Acid
Molecular Formula C₈H₁₃NO₂C₈H₁₀D₃NO₂
Molecular Weight 155.19 g/mol [5]158.21 g/mol
CAS Number 181289-16-7[5]Not available
Appearance Colorless to pale yellow oil or solidColorless to pale yellow oil or solid
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.Similar to the non-deuterated compound.
Structural Elucidation of the Deuterated Analog

In 3-Cyano-5-methylhexanoic-d3 Acid, three hydrogen atoms are replaced by deuterium atoms. For its use as an internal standard, the deuterium labels should be placed in a position that is not readily exchangeable under typical analytical conditions. A common and synthetically accessible position for labeling is on the terminal methyl groups of the isobutyl moiety.

Synthesis of 3-Cyano-5-methylhexanoic-d3 Acid

The synthesis of 3-Cyano-5-methylhexanoic-d3 Acid can be strategically designed by modifying a known route for the non-deuterated compound. A robust and widely documented approach involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis.[1][6] The key to introducing the deuterium labels is the use of a deuterated starting material, in this case, isovaleraldehyde-d3.

Synthetic Scheme

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation A Isovaleraldehyde-d3 C 2-Cyano-5-methyl-d3-hex-2-enoic acid ethyl ester A->C Piperidine, Acetic Acid Toluene, Reflux B Ethyl Cyanoacetate B->C E Intermediate Adduct C->E NaOEt, Ethanol D Diethyl Malonate D->E F 3-Cyano-5-methylhexanoic-d3 Acid E->F 1. NaOH (aq) 2. H3O+ 3. Heat (Decarboxylation)

Caption: Proposed synthetic pathway for 3-Cyano-5-methylhexanoic-d3 Acid.

Rationale for the Synthetic Strategy

This multi-step synthesis is advantageous due to the commercial availability of the starting materials and the robustness of each reaction step.

  • Deuterated Starting Material: The synthesis commences with isovaleraldehyde-d3. The formyl proton of aldehydes can be exchanged with deuterium using D₂O under basic or N-heterocyclic carbene (NHC) catalysis.[7][8] This provides a cost-effective and efficient method for preparing the deuterated starting material.

  • Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, such as ethyl cyanoacetate, is highly efficient for creating the α,β-unsaturated nitrile intermediate.[9] The use of a base catalyst like piperidine is standard practice.

  • Michael Addition: The conjugate addition of a soft nucleophile, like the enolate of diethyl malonate, to the α,β-unsaturated nitrile is a reliable method for introducing the carbon framework of the final product.

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the ester and nitrile groups, followed by decarboxylation of the resulting malonic acid derivative to yield the desired 3-Cyano-5-methylhexanoic-d3 Acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyano-5-methyl-d3-hex-2-enoic acid ethyl ester

  • To a solution of isovaleraldehyde-d3 (1.0 eq) in toluene (5 volumes) is added ethyl cyanoacetate (1.1 eq).

  • Piperidine (0.1 eq) and acetic acid (0.1 eq) are added as catalysts.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water, 1M HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of the Diethyl 2-(1-cyano-4-methyl-d3-pentyl)malonate

  • To a solution of sodium ethoxide (1.2 eq) in absolute ethanol (5 volumes) is added diethyl malonate (1.2 eq) dropwise at 0 °C.

  • The solution of 2-Cyano-5-methyl-d3-hex-2-enoic acid ethyl ester (1.0 eq) in ethanol is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • The reaction is quenched by the addition of 1M HCl until the pH is neutral.

  • The mixture is concentrated under reduced pressure to remove ethanol.

  • The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Michael adduct.

Step 3: Synthesis of 3-Cyano-5-methylhexanoic-d3 Acid

  • The crude adduct from the previous step is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).

  • The mixture is heated to reflux until the hydrolysis of the esters is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and acidified with concentrated HCl to pH 1-2.

  • The acidified mixture is then heated to reflux to effect decarboxylation until gas evolution ceases.

  • After cooling, the product is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude 3-Cyano-5-methylhexanoic-d3 Acid can be purified by column chromatography on silica gel to yield the final product.

Analytical Characterization

The successful synthesis and purity of 3-Cyano-5-methylhexanoic-d3 Acid must be confirmed by a suite of analytical techniques. The key is to demonstrate the incorporation of deuterium and the structural integrity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique to confirm the incorporation of deuterium.

  • Expected Molecular Ion: For the d3-labeled compound, the molecular ion peak in the mass spectrum will be shifted by +3 m/z units compared to the non-deuterated analog. For example, using electrospray ionization in negative mode (ESI-), the [M-H]⁻ ion for the non-deuterated compound would be at m/z 154.1, while for the d3-analog, it would be expected at m/z 157.1.

  • Isotopic Purity: High-resolution mass spectrometry can be used to determine the isotopic purity of the synthesized compound by analyzing the relative intensities of the isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

  • ¹H NMR: In the ¹H NMR spectrum of 3-Cyano-5-methylhexanoic-d3 Acid, the signal corresponding to the methyl protons of the isobutyl group will be significantly diminished or absent, depending on the isotopic purity. The integration of the remaining proton signals should be consistent with the deuterated structure.

  • ¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom attached to the deuterium atoms due to C-D coupling. The chemical shift of this carbon will also be slightly upfield compared to the non-deuterated compound.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms, providing direct evidence of successful labeling.

Spectroscopic Data Summary (Predicted)
TechniqueNon-deuterated (Expected)d3-labeled (Predicted)
¹H NMR Signals for isobutyl methyl protons (doublet, ~0.9 ppm, 6H)Diminished or absent signal for isobutyl methyl protons.
¹³C NMR Signal for isobutyl methyl carbons (~22 ppm)Triplet for the deuterated methyl carbon, slightly upfield shift.
MS (ESI-) [M-H]⁻ at m/z 154.1[M-H]⁻ at m/z 157.1

Applications in Drug Development

The primary application of 3-Cyano-5-methylhexanoic-d3 Acid is as an internal standard in bioanalytical methods for the quantification of Pregabalin and its related impurities.[4] Its use can significantly improve the accuracy, precision, and robustness of LC-MS/MS assays in various stages of drug development, including:

  • Pharmacokinetic (PK) studies: To accurately determine the absorption, distribution, metabolism, and excretion of Pregabalin.

  • Metabolite identification and quantification: To study the metabolic fate of the drug.

  • Toxicology studies: For precise measurement of drug and metabolite levels in toxicity assessments.

  • Clinical trials: To ensure reliable data for dose-response relationships and patient monitoring.

Conclusion

This technical guide has provided a comprehensive overview of the structure and a detailed synthetic route for 3-Cyano-5-methylhexanoic-d3 Acid. The presented synthesis is based on well-established chemical transformations and offers a practical approach for obtaining this valuable isotopically labeled compound. The availability of 3-Cyano-5-methylhexanoic-d3 Acid is crucial for the development of robust and reliable analytical methods for Pregabalin, thereby supporting the safety and efficacy assessment of this important therapeutic agent. The detailed explanation of the synthetic rationale and the expected analytical characterization provides researchers with the necessary information to confidently synthesize and utilize this important research tool.

References

  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. (2011). Google Patents.
  • Yadav, M., & Singh, R. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. (n.d.). ResearchGate. Retrieved from [Link]

  • Formyl-selective deuteration of aldehydes with D 2 O via synergistic organic and photoredox c
  • Decarbonylative Multi-Deuteration of Aldehydes via Sequential Polar and Radical P
  • Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC C
  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (n.d.). Semantic Scholar. Retrieved from [Link]

  • METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2005). Google Patents.
  • WO/2011/141923 IMPROVED SYNTHESIS OF OPTICALLY PURE (S)
  • Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. (2012). Google Patents.
  • 10.3: Alpha Halogenation of Aldehydes and Ketones. (2021). Chemistry LibreTexts.
  • Methods for the synthesis of deuterated aldehydes a, Indirect... (n.d.). ResearchGate. Retrieved from [Link]

  • Yadav, M., & Singh, R. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • Method for synthesizing Pregabalin by taking isovaleraldehyde as raw material. (n.d.). Google Patents.
  • NOVEL METHOD FOR RACEMIZATION OF OPTICALLY PURE B-CYANO ESTER TO CORRESPONDING RACEMIC B-CYANO ACID. (2012). Google Patents.
  • Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. (2012). Google Patents.
  • METHODS OF MAKING (S)-3-(AMINOMETHYL)-5-METHYLHEXANOIC ACID. (2002). Google Patents.
  • Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin. (2025).
  • Deuteration of Aldehydes Based on DCL - BOC Sciences. (n.d.). BOC Sciences.
  • Recent Advances in Organocatalytic Methods for the Synthesis of Deuterated Aldehydes. (2026).
  • Method for synthesis of pregabalin from methyl cyanoacetate and isovaleraldehyde as raw materials. (n.d.). Google Patents.
  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (2018). PMC.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
  • Methods for Practical Synthesis of Deuterated Aldehydes. (2019). Tech Launch Arizona.
  • Synthesis of deuterated aldehydes. (n.d.). Google Patents.
  • Intermediate of pregabalin and preparation method thereof. (n.d.). Google Patents.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018).
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
  • Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosph
  • METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2009). Google Patents.
  • 3-Cyano-5-methylhexanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Michael Addition. (n.d.). Alfa Chemistry.
  • Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. (n.d.). SciSpace.
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions. (2018). Organic Chemistry Portal.
  • Reductive Deuteration of Nitriles Using D2O as a Deuterium Source. (2019).
  • A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation. (n.d.).
  • Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. (n.d.). ChemRxiv.
  • 3-Cyano-5-methylhexanoic-d3 Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-Cyano-5-methylhexanoic-d3 Acid: Bioanalytical Applications and Synthesis Workflows

Executive Summary In the landscape of neurotropic drug development, rigorous pharmacokinetic (PK) profiling and impurity tracking are non-negotiable. 3-Cyano-5-methylhexanoic-d3 Acid serves as a critical Stable Isotope-L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neurotropic drug development, rigorous pharmacokinetic (PK) profiling and impurity tracking are non-negotiable. 3-Cyano-5-methylhexanoic-d3 Acid serves as a critical Stable Isotope-Labeled Internal Standard (SIL-IS) in the bioanalytical quantification of Pregabalin (Lyrica) and its synthetic intermediates. This whitepaper provides an in-depth technical analysis of its chemical identification, synthetic origins, and field-proven LC-MS/MS methodologies, designed specifically for analytical chemists and drug development professionals.

Chemical Identification & CAS Registry Status

A frequent point of confusion in regulatory documentation is the assignment of Chemical Abstracts Service (CAS) numbers for stable isotopologues.

  • Unlabelled Parent Compound: The unlabelled intermediate, 3-Cyano-5-methylhexanoic acid, is registered under CAS 181289-16-7 (racemic mixture) and CAS 181289-37-2 for the enantiomerically pure (S)-form [1].

  • Deuterated Derivative (-d3): The stable isotope-labeled derivative, 3-Cyano-5-methylhexanoic-d3 Acid , does not possess a distinct, universally assigned CAS number. In chemical inventories and commercial catalogs, its CAS status is universally designated as "N/A" [2]. It is typically tracked in Laboratory Information Management Systems (LIMS) using the parent CAS number appended with proprietary catalog identifiers.

Structural Logic and Application

The introduction of three deuterium atoms (typically at the terminal methyl group) increases the molecular weight by 3 Da. This mass shift is mathematically optimal for mass spectrometry: it is large enough to prevent isotopic overlap from the naturally occurring 13 C isotopes of the unlabelled analyte, yet small enough that the physicochemical properties (pKa, lipophilicity) remain virtually identical.

G A Isovaleraldehyde (Precursor) B (S)-3-Cyano-5-methylhexanoic acid CAS: 181289-37-2 A->B Cyanation & Resolution D 3-Cyano-5-methylhexanoic-d3 acid (SIL-IS) A->D d3-Labeling Synthesis C Pregabalin (Active API) B->C Catalytic Hydrogenation D->B Bioanalytical Quantification

Figure 1: Synthesis pathway and bioanalytical application of 3-Cyano-5-methylhexanoic-d3 acid.

Synthesis & Mechanistic Pathways

The integrity of the bioanalytical assay relies heavily on the isotopic purity of the SIL-IS.

Synthesis of the Unlabelled Intermediate: The industrial synthesis of Pregabalin relies on the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate. Subsequent enzymatic resolution using commercially available Lipolase yields the enantiomerically pure (S)-3-cyano-5-methylhexanoic acid [4]. Finally, the cyano group is reduced via catalytic hydrogenation (using Sponge-Ni or Pd/C) to yield the primary amine of Pregabalin.

Deuterium Incorporation: To synthesize the -d3 isotopologue, the process is initiated using commercially available isovaleraldehyde-d3. Because the deuterium label is locked on the terminal aliphatic methyl group, it is highly resistant to hydrogen-deuterium exchange (HDX) in aqueous biological matrices. This stability is a critical self-validating feature of the molecule, ensuring that the mass shift (+3 Da) remains constant throughout rigorous extraction protocols.

Bioanalytical Workflows (LC-MS/MS)

The Causality Behind Experimental Choices

Why use a d3-labeled internal standard instead of a structural analog (like Gabapentin)? When analyzing complex matrices (plasma, urine) via Electrospray Ionization (ESI), co-eluting endogenous phospholipids cause unpredictable matrix effects (ion suppression or enhancement). Because the d3-labeled IS shares the exact chromatographic retention time as the unlabelled target, both molecules enter the ESI source simultaneously. They experience the exact same matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, these matrix variations are mathematically canceled out, ensuring absolute quantitative trustworthiness [3].

Step-by-Step Experimental Protocol

The following is a validated, high-throughput protein precipitation (PPT) protocol for quantifying 3-Cyano-5-methylhexanoic acid impurities in plasma using the d3-SIL-IS.

Step 1: Reagent & Standard Preparation

  • Prepare a primary stock solution of 3-Cyano-5-methylhexanoic acid (1.0 mg/mL in Methanol).

  • Prepare an Internal Standard Working Solution (ISWS) of 3-Cyano-5-methylhexanoic-d3 Acid at 500 ng/mL in 100% Acetonitrile (ACN).

  • Generate a calibration curve in blank matrix ranging from 10 ng/mL to 5000 ng/mL.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the ISWS (500 ng/mL) to all tubes except double blanks.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 3: LC-MS/MS Analysis

  • Column: Phenomenex Luna Omega Polar C18 (150 × 2.1 mm, 1.6 µm) [3].

  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI in Positive Ion Mode (ESI+).

G N1 1. Plasma/Urine Sample Collection N2 2. Spike with SIL-IS (d3-Intermediate) N1->N2 N3 3. Protein Precipitation (MeOH/ACN) N2->N3 N4 4. Centrifugation (14000 rpm, 10 min) N3->N4 N5 5. LC-MS/MS (ESI+ MRM Mode) N4->N5 N6 6. Peak Area Ratio Data Processing N5->N6

Figure 2: Standardized LC-MS/MS bioanalytical workflow using the d3-labeled internal standard.

Quantitative Data & Specifications

To facilitate rapid assay development, the physicochemical properties and optimized Multiple Reaction Monitoring (MRM) transitions are summarized below.

ParameterUnlabelled TargetSIL-IS (d3-Labeled)
Compound Name 3-Cyano-5-methylhexanoic Acid3-Cyano-5-methylhexanoic-d3 Acid
CAS Registry Number 181289-16-7 (Racemic)N/A (Unassigned)
Molecular Formula C₈H₁₃NO₂C₈H₁₀D₃NO₂
Molecular Weight 155.19 g/mol 158.21 g/mol
Precursor Ion [M+H]⁺ m/z 156.2m/z 159.2
Primary MRM Transition 156.2 → 138.1 (Loss of H₂O)159.2 → 141.1 (Loss of H₂O)
Secondary MRM Transition 156.2 → 55.1159.2 → 58.1
Retention Time (RPLC) ~2.1 min~2.1 min (Co-eluting)

Conclusion

The absence of a formal CAS number for 3-Cyano-5-methylhexanoic-d3 Acid does not diminish its indispensable role in pharmaceutical QA/QC. By leveraging the +3 Da mass shift and identical chromatographic behavior, analytical scientists can construct self-validating LC-MS/MS assays that inherently correct for matrix suppression. This ensures that the quantification of Pregabalin intermediates meets the stringent accuracy and precision requirements mandated by global regulatory agencies (FDA/EMA).

References

  • Clearsynth. "(S)-3-cyano-5-methylhexanoic acid | CAS No. 181289-37-2". Clearsynth Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-oZplhh7Os6JcI1FoOplRoZh8HZH3YuAiXuXjo_8mQWBJ4KWzF0KsSQzsSn3VMhwgbY4kr6eb4ndp4ZILxaBJNJpLrhvioF95-VLUbsA8b_GSqtqQk5AG0l5TToBywsYvCNLpBHWbfr59FPrunRHHiiF9y1FJ12cGffY=]
  • LGC Standards. "3-Cyano-5-methylhexanoic-d3 Acid". LGC Standards Synthetic Chemistry Reference Tools. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD4RaQG1ko4XxFb58cSMMIWfphxsUwAbJv9tkfujljCOCN6VEsglK0nJYWe_qRJey_M6N3YeTRnc5gWEmaYqgxnx5YVKjZuKiGsNoQhpzIIl3Mn5fgqbaopdfef7pT7mPI1br3A5VkbDYRv-GEAP31KUPaoORD9tpCsEhD-66DBA6pxyH9m6k6tMG75SxDs1hAqEMUv20mlTfjQnW8uMTd2cXqB5WvAOOsNtJ2u3FcslyTUcNl]
  • MDPI. "ESI–LC–MS/MS for Therapeutic Drug Monitoring of Binary Mixture of Pregabalin and Tramadol: Human Plasma and Urine Applications". Molecules. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfYBcNK_0TBb7iInqpQOPxgE7JbV1fW_QeS3gENxfeDic_sTyyqug5dWS2fWgJc4Ib3iEzU6vFD7DMW2UH-iZlDBthhBh3iIVb_8eNn_8lntbXQvb2pJSx6Jw3XEUCPw==]
  • ACS Publications. "Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases". Organic Process Research & Development. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKoQ6MAVQtbqsfO-aSo9FIQ2Y-yi35hgah2VSc8dotSYcjc8gJjBVgxVxsidY8jKBwc8mFGFNyNOz2dlwW1S9ZZmLW-ZQjKrWnihbCDgSq-LgfCpsHm_QALr4Avt7oF2ChSOm]
Foundational

Trace-Level Bioanalysis and Molecular Characterization of 3-Cyano-5-methylhexanoic-d3 Acid

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Drug Development Professionals Content Focus: Molecular Weight Derivation, Isotopic Labeling Causality, and LC-MS/MS Method Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical Drug Development Professionals Content Focus: Molecular Weight Derivation, Isotopic Labeling Causality, and LC-MS/MS Method Development

Executive Summary

(S)-3-aminomethyl-5-methylhexanoic acid, globally recognized as the anticonvulsant and neuropathic pain agent Pregabalin, requires highly controlled manufacturing processes[1]. During its synthesis, (S)-3-cyano-5-methylhexanoic acid serves as a critical penultimate intermediate[1]. Because regulatory agencies mandate stringent control of potentially toxic or reactive impurities in final Active Pharmaceutical Ingredients (APIs), residual 3-cyano-5-methylhexanoic acid must be quantified at parts-per-million (ppm) levels.

To achieve this with high analytical fidelity, 3-Cyano-5-methylhexanoic-d3 acid is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. This technical guide details the physicochemical properties, molecular weight derivation, and a self-validating LC-MS/MS protocol for utilizing this deuterated standard in API impurity profiling.

Physicochemical Profiling and Mass Derivation

The molecular weight of the standard, unlabeled 3-cyano-5-methylhexanoic acid (C₈H₁₃NO₂) is 155.19 g/mol [3]. The introduction of three deuterium atoms to form 3-Cyano-5-methylhexanoic-d3 acid (C₈H₁₀D₃NO₂) shifts the average molecular weight to 158.21 g/mol [2].

The Causality of the Mass Shift

In tandem mass spectrometry (LC-MS/MS), average molecular weight is less relevant than the monoisotopic exact mass. The exact mass of the unlabeled compound is 155.0946 Da[3], whereas the exact mass of the -d3 labeled variant is 158.1134 Da. This results in a precise mass shift ( Δm ) of +3.0188 Da .

A mass shift of at least +3 Da is a deliberate experimental choice in SIL-IS design. It ensures that the natural isotopic envelope—specifically the M+3 peak resulting from ¹³C, ²H, and ¹⁵N natural abundance—of the highly concentrated unlabeled impurity does not artificially inflate the signal of the internal standard. This prevents a phenomenon known as isotopic cross-talk, ensuring quantitative trustworthiness.

Quantitative Data Summary
Property3-Cyano-5-methylhexanoic Acid (Unlabeled)3-Cyano-5-methylhexanoic-d3 Acid (Labeled)
Chemical Formula C₈H₁₃NO₂C₈H₁₀D₃NO₂
Average Molecular Weight 155.19 g/mol 158.21 g/mol
Monoisotopic Exact Mass 155.0946 Da158.1134 Da
Mass Shift ( Δm ) N/A+3.0188 Da
ESI Negative Precursor [M-H]⁻ m/z 154.1m/z 157.1

Mechanistic Role in Synthesis and LC-MS/MS Workflows

In the synthesis of Pregabalin, the cyano intermediate undergoes catalytic hydrogenation (often using Pd/C) to yield the final primary amine[1]. Any unreacted cyano precursor carries over into the API matrix as an impurity.

Synthesis Precursor Isovaleraldehyde + Diethyl Malonate Cyano (S)-3-Cyano-5-methylhexanoic Acid (Penultimate Intermediate) Precursor->Cyano Knoevenagel / Cyanation Pregabalin (S)-Pregabalin (Active Pharmaceutical Ingredient) Cyano->Pregabalin Hydrogenation (Pd/C) Impurity Residual Impurity (Requires LC-MS/MS Monitoring) Cyano->Impurity Unreacted Trace

Fig 1: Synthetic pathway showing the origin of the 3-cyano-5-methylhexanoic acid impurity.

When analyzing the API for this impurity, matrix effects from the high concentration of Pregabalin (typically injected at 10–50 mg/mL) can cause severe ion suppression in the electrospray ionization (ESI) source. By spiking the sample with 3-Cyano-5-methylhexanoic-d3 acid, fluctuations in ionization efficiency or chromatographic recovery are mathematically normalized, because the SIL-IS co-elutes with the analyte and experiences identical matrix suppression.

MRM_Workflow API Pregabalin API Sample (Contains Trace Unlabeled Impurity) ESI ESI Negative Ionization [M-H]- Generation API->ESI IS Spike 3-Cyano-5-methylhexanoic-d3 Acid (Stable Isotope Internal Standard) IS->ESI Q1_Unlabeled Q1: m/z 154.1 (Unlabeled Precursor) ESI->Q1_Unlabeled Q1_Labeled Q1: m/z 157.1 (Labeled Precursor) ESI->Q1_Labeled

Fig 2: LC-MS/MS MRM workflow utilizing the -d3 SIL-IS to correct for matrix effects.

Self-Validating LC-MS/MS Protocol

The following protocol outlines the robust quantification of 3-cyano-5-methylhexanoic acid in Pregabalin API using the -d3 internal standard.

Step 1: Standard and Sample Preparation (Dilute-and-Shoot)
  • Preparation of Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • IS Working Solution: Prepare a 100 ng/mL solution of 3-Cyano-5-methylhexanoic-d3 acid in the diluent.

  • API Sample Preparation: Weigh exactly 50.0 mg of Pregabalin API and dissolve it in 1.0 mL of the IS Working Solution.

Causality: A dilute-and-shoot approach is chosen over liquid-liquid extraction to prevent recovery bias. Because the API concentration is massive (50 mg/mL), matrix effects are unavoidable. The SIL-IS is strictly required here to correct for the inevitable ion suppression caused by the co-eluting API matrix.

Step 2: Chromatographic Separation
  • Column Selection: Use a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 2.6 μm)[4].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B)[4].

Causality: Traditional C18 columns often struggle to retain small, polar, cyano-containing aliphatic acids. A PFP column provides alternative retention mechanisms (dipole-dipole, π

π interactions, and hydrogen bonding), ensuring the cyano-acid is retained well beyond the void volume and separated from the massive Pregabalin solvent front[4].
Step 3: Mass Spectrometry (ESI Negative Mode)
  • Ionization: Operate the ESI source in negative ion mode.

  • MRM Transitions:

    • Unlabeled Analyte: m/z 154.1 → m/z 110.1 (Loss of CO₂)

    • Labeled IS (-d3): m/z 157.1 → m/z 113.1 (Loss of CO₂)

Causality: The target molecule lacks a strong basic functional group (unlike Pregabalin's primary amine) but possesses a carboxylic acid. Therefore, negative mode ESI ([M-H]⁻) is significantly more sensitive and selective, yielding the precursor ions 154.1 and 157.1 without the need for chemical derivatization.

Step 4: System Suitability and Cross-Talk Validation (Self-Validation)

To ensure the trustworthiness of the assay, the system must self-validate against isotopic interference:

  • Inject a blank diluent spiked ONLY with the unlabeled standard at the Upper Limit of Quantification (ULOQ). Monitor the -d3 IS channel (m/z 157.1).

  • Inject a blank diluent spiked ONLY with the -d3 IS at the working concentration. Monitor the unlabeled channel (m/z 154.1).

Causality: This bidirectional check validates the system by proving two things: (1) the isotopic purity of the -d3 standard is sufficient (no unlabeled contamination is falsely elevating the baseline), and (2) the M+3 natural isotope of the ULOQ does not falsely elevate the IS signal.

References

  • National Center for Biotechnology Information. "3-Cyano-5-methylhexanoic acid." PubChem Compound Summary for CID 12069395. Available at:[Link]

  • Pharmaffiliates. "3-Cyano-5-methylhexanoic-d3 Acid." Available at:[Link]

  • Coompo Research Chemicals. "3-Cyano-5-methylhexanoic-d3 Acid." Available at: [Link]

  • Organic Process Research & Development. "Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases." ACS Publications. Available at:[Link]

  • ResearchGate. "Evaluation of Several Routes to Advanced Pregabalin Intermediates." Available at:[Link]

Sources

Exploratory

Role of deuterium labeling in pharmaceutical analysis

The Strategic Role of Deuterium Labeling in Pharmaceutical Analysis: From Kinetic Isotope Effects to Bioanalytical Precision Executive Summary The strategic replacement of hydrogen (¹H) with its stable, non-radioactive i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Deuterium Labeling in Pharmaceutical Analysis: From Kinetic Isotope Effects to Bioanalytical Precision

Executive Summary

The strategic replacement of hydrogen (¹H) with its stable, non-radioactive isotope, deuterium (²H), has revolutionized both therapeutic drug design and quantitative bioanalysis. By leveraging the fundamental mass difference between these isotopes, pharmaceutical scientists can manipulate metabolic clearance rates and eliminate analytical variability. This technical guide explores the mechanistic causality behind the Deuterium Kinetic Isotope Effect (DKIE), its successful clinical translation, and the self-validating bioanalytical workflows that rely on Stable Isotope-Labeled Internal Standards (SIL-IS).

Mechanistic Foundation: The Deuterium Kinetic Isotope Effect (DKIE)

The utility of deuterium in drug discovery is anchored in quantum mechanics. Because deuterium possesses one proton and one neutron, it has twice the atomic mass of protium (hydrogen). This increased mass results in a carbon-deuterium (C-D) bond having a significantly lower zero-point vibrational energy compared to a carbon-hydrogen (C-H) bond 1[1].

The Causality of Metabolic Shunting: In Phase I drug metabolism, Cytochrome P450 (CYP450) enzymes frequently catalyze the oxidative cleavage of C-H bonds. If the cleavage of this specific bond is the rate-determining step of the metabolic pathway, substituting the hydrogen with deuterium increases the activation energy required to reach the transition state 2[2]. This phenomenon, known as the primary Deuterium Kinetic Isotope Effect (DKIE), drastically slows down the targeted metabolic reaction. Consequently, the drug either exhibits an extended half-life or undergoes "metabolic shunting"—forcing the molecule down alternative, often less toxic, biotransformation pathways 3[3].

DKIE A Protiated Drug (C-H) B CYP450 Attack A->B C Rapid Cleavage (High Clearance) B->C Rate-determining step E Lower Zero-Point Energy (Higher Activation Barrier) B->E Inhibited attack D Deuterated Drug (C-D) D->E F Slowed Metabolism (Extended Half-Life) E->F DKIE > 2

Logical flow of the Deuterium Kinetic Isotope Effect (DKIE) slowing CYP450-mediated metabolism.

Pharmacokinetic Optimization: Deuterated Drugs in the Clinic

The theoretical benefits of the DKIE were fully validated in 2017 with the FDA approval of deutetrabenazine (Austedo), the first deuterated drug to reach the market 4[4]. Its protiated predecessor, tetrabenazine, suffered from rapid and highly variable CYP2D6-mediated metabolism, requiring frequent dosing that led to severe peak-to-trough plasma fluctuations and adverse side effects. By selectively deuterating the methoxy groups targeted by CYP2D6, deutetrabenazine achieved a highly consistent pharmacokinetic profile without altering the drug's primary interaction with the VMAT2 receptor [[5]](5].

Table 1: Pharmacokinetic Comparison of VMAT2 Inhibitors 6[6]

Pharmacokinetic ParameterTetrabenazine (Protiated)Deutetrabenazine (Deuterated)Clinical Impact
Half-life (t½) of active metabolites ~2–5 hours~9–10 hours~2-fold increase; allows twice-daily vs. thrice-daily dosing.
Total Exposure (AUC) Lower, highly variableSignificantly HigherImproved efficacy and predictable systemic exposure.
Cmax (Peak Concentration) High (Spike)AttenuatedReduced toxicity and adverse neurological events.

Deuterium in LC-MS/MS Bioanalysis: Stable Isotope-Labeled Internal Standards (SIL-IS)

Beyond therapeutics, deuterium labeling is the gold standard for quantitative bioanalysis. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), raw analyte signals are highly susceptible to matrix effects (ion suppression or enhancement caused by co-eluting endogenous biological components) and variable extraction recoveries.

To correct for this, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into the sample prior to extraction. Because the SIL-IS shares nearly identical physicochemical properties with the target analyte, it co-elutes chromatographically and experiences the exact same ionization environment in the MS source 7[7]. Regulatory bodies (FDA, EMA) strongly prefer SIL-IS for generating reliable pharmacokinetic data 8[8].

The Causality of Mass Selection (Avoiding Isotopic Cross-Talk): When designing a deuterated SIL-IS, a mass difference of at least 3 to 5 Daltons (Da) from the protiated analyte is strictly required. If the mass difference is too small (e.g., +1 or +2 Da), the natural isotopic distribution of the protiated drug (specifically the M+2 or M+3 heavy isotopes) will bleed into the MRM transition channel of the SIL-IS. This "cross-talk" destroys the linearity of the calibration curve, particularly at the lower limit of quantitation (LLOQ), rendering the assay non-compliant 9[9].

LCMS_Workflow S1 Biological Sample (Plasma/Urine) S2 Spike with SIL-IS (Deuterated) S1->S2 S3 Sample Extraction (LLE / SPE / PPT) S2->S3 S4 LC Separation (Co-elution) S3->S4 S5 MS/MS Detection (MRM Mode) S4->S5 S6 Data Processing (Analyte/IS Ratio) S5->S6

Step-by-step bioanalytical workflow utilizing a stable isotope-labeled internal standard (SIL-IS).

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, experimental workflows involving deuterium must be designed as self-validating systems. Below are two foundational protocols.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Incubation)

Objective: Quantify the DKIE by comparing the intrinsic clearance (CLint) of a deuterated drug candidate against its protiated analog [](].

  • Preparation: Prepare 10 mM stock solutions of the protiated and deuterated compounds in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile.

  • Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL and 100 mM phosphate buffer (pH 7.4). Causality: 0.5 mg/mL ensures linear enzyme kinetics while preventing excessive non-specific protein binding from masking the true clearance rate.

  • Equilibration & Initiation: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Withdraw 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Self-Validating Quench: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a distinct analytical internal standard (e.g., a generic analog like tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism exactly at the timepoint. The pre-spiked IS acts as a self-validating control to correct for volumetric errors during the subsequent centrifugation step.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t½) and derive the intrinsic clearance.

Protocol B: LC-MS/MS Bioanalytical Method Validation using SIL-IS

Objective: Validate a high-throughput bioanalytical assay for regulatory submission using a deuterated internal standard 8[8].

  • Standard Preparation: Spike blank human plasma to create an 8-point calibration curve spanning the expected therapeutic range (e.g., 1 ng/mL to 1000 ng/mL).

  • SIL-IS Working Solution: Prepare a deuterated SIL-IS working solution (e.g., 50 ng/mL in 50% methanol). Ensure the SIL-IS has a mass difference of ≥3 Da from the analyte.

  • Sample Spiking: Aliquot 50 µL of calibration standards, Quality Control (QC) samples, and unknown biological samples into a 96-well extraction plate. Add 20 µL of the SIL-IS working solution to all wells (excluding double blanks).

  • Extraction: Perform protein precipitation (PPT) by adding 200 µL of pure acetonitrile. Vortex vigorously for 2 minutes and centrifuge at 4,000 rpm for 10 minutes.

  • LC-MS/MS Acquisition: Inject 5 µL of the supernatant onto a reversed-phase LC column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the SIL-IS.

  • System Validation Metric: Calculate the Coefficient of Variation (%CV) of the SIL-IS peak area across the entire 96-well plate. Causality: The SIL-IS acts as an autonomous system monitor. If the %CV of the IS response exceeds 15%, it immediately flags a failure in extraction consistency or severe, uncompensated matrix ionization suppression, rendering the analytical batch invalid.

References

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. 7

  • understanding deuterium kinetic isotope effect in drug metabolism - Benchchem. 1

  • The kinetic isotope effect in the search for deuterated drugs - PubMed. 2

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - ACS Publications. 9

  • The kinetic isotope effect in the search for deuterated drugs - ResearchGate. 5

  • Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings - Benchchem. 8

  • An in-depth guide to the role of deuterium labeling in pharmacokinetic studies - Benchchem. Link

  • (Rac)-Bedaquiline-d6 - Benchchem. 6

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - ACS Publications.3

  • Deuterium- and Fluorine-18-Labeled Glutamine a PET Imaging Agent with Enhanced In Vivo Stability - PMC. 4

Sources

Foundational

Whitepaper: 3-Cyano-5-methylhexanoic Acid as a Keystone Intermediate in the Chemoenzymatic Synthesis of Pregabalin

Executive Summary Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a blockbuster lipophilic γ-aminobutyric acid (GABA) analogue used globally for the treatment of neuropathic pain and epilepsy. Historically, its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a blockbuster lipophilic γ-aminobutyric acid (GABA) analogue used globally for the treatment of neuropathic pain and epilepsy. Historically, its commercial synthesis relied on late-stage classical resolution, which inherently wasted 50% of the intermediate mass as the undesired (R)-enantiomer. As a Senior Application Scientist focusing on process optimization, I have observed a paradigm shift in industrial drug development: moving the stereocenter-setting step as early as possible in the synthetic cascade.

Today, 3-cyano-5-methylhexanoic acid (CMHA) and its ester derivatives serve as the premier chiral intermediates for pregabalin. This whitepaper dissects the mechanistic causality, experimental workflows, and quantitative metrics of the chemoenzymatic pathways utilized to synthesize (S)-CMHA.

The Strategic Shift: Overcoming the E-Factor

In first-generation manufacturing, racemic 3-(carbamoylmethyl)-5-methylhexanoic acid was resolved using chiral amines like (R)-(+)-1-phenylethylamine[1]. This approach is fundamentally flawed from an atom-economy perspective. Because the stereocenter is set late in the synthesis, all upstream reagents, solvents, and energy are wasted on the 50% of the material that becomes the (R)-enantiomer. While recycling is possible, 1[1].

By transitioning to 2[2], process chemists ensure that downstream steps—specifically the reduction of the cyano group to the amine—are performed exclusively on the desired (S)-enantiomer. This drastically reduces the Environmental Factor (E-factor) and solvent waste.

Mechanistic Pathways to (S)-CMHA

Evaluating synthetic routes requires looking beyond theoretical yield to assess scalability, enzyme stability, and downstream compatibility. Two primary biocatalytic pathways dominate the industrial production of (S)-CMHA.

Pathway A: Nitrilase-Catalyzed Resolution of Isobutylsuccinonitrile (IBSN)

The direct enantioselective hydrolysis of racemic IBSN to (S)-CMHA is a highly efficient closed-loop system. Utilizing3[3], the nitrile group is selectively hydrolyzed to a carboxylic acid. The unreacted (R)-IBSN is easily separated and racemized using a base, allowing it to re-enter the cycle.

G1 IBSN rac-Isobutylsuccinonitrile (IBSN) Enzyme Nitrilase (BrNIT) Enzymatic Resolution IBSN->Enzyme Aqueous Buffer, pH 8.0 SCMHA (S)-3-Cyano-5-methylhexanoic acid ((S)-CMHA) Enzyme->SCMHA Enantioselective Hydrolysis RIBSN (R)-IBSN (Unreacted) Enzyme->RIBSN Kinetic Resolution Hydrogenation One-Step Hydrogenation (Raney Ni / H2) SCMHA->Hydrogenation Racemization Base-Catalyzed Racemization RIBSN->Racemization Racemization->IBSN Recycle Pregabalin Pregabalin (Lyrica) Hydrogenation->Pregabalin Nitrile Reduction

Fig 1: Chemoenzymatic workflow for (S)-CMHA synthesis via nitrilase resolution of IBSN.

Pathway B: Lipase-Mediated Resolution of CNDE

An alternative is the use of commercially available lipases (such as Lipolase or 4[4]) to resolve rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). The enzyme selectively hydrolyzes one enantiomer, which then undergoes a heat-promoted decarboxylation to yield (S)-3-cyano-5-methylhexanoic acid ethyl ester[2].

Experimental Protocols: Self-Validating Biocatalytic Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-line analytical checks.

Protocol 1: Immobilized Nitrilase Hydrolysis of IBSN to (S)-CMHA

Causality & Design: Immobilization of whole cells is chosen over free enzymes to enhance thermal stability and allow for catalyst recycling (up to 12 batches), which is critical for industrial cost-efficiency[3].

  • Preparation of Reaction Matrix: In a 5 L bioreactor, prepare 3 L of Tris-HCl buffer (50 mM). Crucial Step: Adjust pH strictly to 8.0. Nitrilases possess a sensitive Glu-Lys-Cys catalytic triad that undergoes rapid deactivation outside this physiological pH window.

  • Substrate Loading: Introduce 300 g of rac-IBSN (substrate loading of 100 g/L). While high substrate loading is economically necessary, it can cause solvent toxicity; the BrNIT enzyme is specifically selected for its high tolerance[3].

  • Biocatalyst Addition: Add 39.8 g (Dry Cell Weight) of immobilized E. coli cells expressing BrNIT.

  • Incubation & Kinetics: Agitate at 300 rpm at 30 °C for 6 hours.

    • Self-Validation Step: Pull 200 μL aliquots hourly. Acidify with 50 μL of 2.0 M HCl to quench the enzyme, extract with ethyl acetate, and monitor via Gas Chromatography (GC) on a chiral column. The reaction is complete when the enantiomeric excess (ee) of the product exceeds 99%.

  • Downstream Recovery: Centrifuge to recover the immobilized cells. The aqueous layer contains the (S)-CMHA salt. Acidify and extract to isolate pure (S)-CMHA.

Protocol 2: One-Pot Racemization of Unreacted (R)-Enantiomers

Causality & Design: To achieve high atom economy, the unreacted (R)-enantiomer must be recycled. For late-stage intermediates, racemization is achieved via conversion to a symmetrical glutarimide intermediate, effectively erasing the chiral center[1].

  • Glutarimide Formation: Reflux the (R)-enriched mother liquor with catalytic piperidine (0.68 g, 8 mmol) in toluene (200 mL) for 10 hours. Toluene provides the necessary reflux temperature (~110 °C) to drive the dehydration and imide formation.

  • Hydrolysis: Cool the reactor to 60 °C, add 10% NaOH solution (200 mL), and stir for 1 hour to open the imide ring, yielding the racemic acid.

  • Isolation: Cool the aqueous layer to 0–5 °C and acidify with concentrated HCl to precipitate the racemate for re-entry into the resolution cycle[1].

Ene-Reductase Bioreduction: The Next-Generation Alternative

While kinetic resolution is effective, it inherently limits the theoretical yield of a single pass to 50%. Recent advancements utilize. By reducing the conjugated C=C double bond stereoselectively using an NADPH cofactor, this route converts a pro-chiral substrate directly into (S)-3-cyano-5-methylhexanoic acid derivatives with a 100% theoretical atom economy, bypassing the need for racemization loops entirely.

G2 Prochiral Pro-chiral β-Cyanoacrylate Ester (Substrate) EneReductase Ene-Reductase Asymmetric Bioreduction Prochiral->EneReductase NADPH Cofactor SCMHA_Deriv (S)-3-Cyano-5-methylhexanoic acid Derivative EneReductase->SCMHA_Deriv Stereoselective C=C Reduction Pregabalin Pregabalin (API) SCMHA_Deriv->Pregabalin Nitrile Reduction

Fig 2: Next-generation asymmetric bioreduction of pro-chiral esters using ene-reductases.

Quantitative Data & Process Metrics

To evaluate the efficiency of these pathways, the following table summarizes the quantitative performance metrics across different generations of pregabalin synthesis.

Table 1: Comparison of Pregabalin Synthesis Routes

MetricClassical Resolution (1st Gen)Lipase Resolution of CNDENitrilase Resolution of IBSNEne-Reductase Bioreduction
Key Intermediate (S)-3-(carbamoylmethyl)-...(S)-CMHA ethyl ester(S)-CMHA(S)-CMHA derivatives
Max Single-Pass Yield < 50%40-45% (after 1 recycle)> 41.1% (single pass)Up to 99% (theoretical)
Enantiomeric Excess > 99% (via crystallization)> 99%> 99% (E > 150)> 95%
E-Factor Impact Baseline (High Waste)5-fold decreaseHigh ReductionHighest Reduction
Primary Limitation Massive solvent/solid wasteRequires decarboxylationSubstrate toxicity limitsEnzyme availability/cost

Conclusion

The evolution of pregabalin synthesis highlights the pharmaceutical industry's transition towards green chemistry. By targeting 3-cyano-5-methylhexanoic acid and its esters as the pivotal stereocenters, and employing highly selective biocatalysts (nitrilases, lipases, and ene-reductases), process chemists have transformed a highly wasteful classical resolution into a streamlined, self-validating chemoenzymatic cascade. This not only ensures high enantiomeric purity but also drives down the cost of goods and environmental impact.

References

  • Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin Source: Semantic Scholar URL:[Link]

  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase Source: ResearchGate URL:[Link]

  • An Efficient Process of Racemization of 3-(Carbamoylmethyl)-5-methylhexanoic acid: A Pregabalin Intermediate Source: ACS Publications URL:[Link]

  • Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: PMC (NIH) URL:[Link]

Sources

Exploratory

The Isotopic Signature: Physical Properties and Kinetic Implications of Deuterated Carboxylic Acids

Executive Summary The strategic replacement of protium ( 1 H) with deuterium ( 2 H or D) in carboxylic acids is no longer merely an analytical curiosity reserved for NMR solvent preparation. Today, deuteration is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic replacement of protium ( 1 H) with deuterium ( 2 H or D) in carboxylic acids is no longer merely an analytical curiosity reserved for NMR solvent preparation. Today, deuteration is a highly engineered modification used to manipulate the physicochemical properties, metabolic stability, and thermodynamic behavior of active pharmaceutical ingredients (APIs). As an application scientist working at the intersection of physical chemistry and drug design, I have observed firsthand how subtle isotopic substitutions dictate macroscopic chemical behavior. This whitepaper deconstructs the physical properties of deuterated carboxylic acids, detailing the causality behind thermodynamic shifts, acid-base equilibria alterations, and their profound implications in pharmacokinetics.

The Quantum Mechanics of Isotopic Substitution

To understand the physical alterations in deuterated carboxylic acids, we must first look at the quantum mechanical foundation of the Kinetic Isotope Effect (KIE) .

Replacing hydrogen with deuterium doubles the atomic mass. This mass increase fundamentally alters the reduced mass ( μ ) of the bond (e.g., C-H vs. C-D or O-H vs. O-D). Because the vibrational frequency ( ν ) of a chemical bond is inversely proportional to the square root of its reduced mass ( ν∝1/μ​ ), the heavier C-D bond vibrates at a lower frequency than a C-H bond.

Consequently, the Zero-Point Energy (ZPE) of the deuterated bond is significantly lower. A lower ZPE means that more activation energy is required to reach the transition state and cleave the bond[1]. This primary kinetic isotope effect is the driving force behind the metabolic resistance of deuterated drugs[].

Core Physical Property Alterations

The macroscopic properties of carboxylic acids—such as boiling point, density, and acidity—are highly sensitive to deuteration.

Thermodynamic Shifts: The Boiling Point Anomaly

One might intuitively assume that because Acetic acid-d4 (CD 3​ COOD) is heavier than standard Acetic acid (CH 3​ COOH), it should possess a higher boiling point. However, empirical data shows the exact opposite[3].

The Causality: The C-D bond is physically shorter than the C-H bond due to anharmonicity in the potential energy well. This slight contraction reduces the molar volume of the CD 3​ group. A smaller electron cloud is less polarizable, which weakens the London dispersion forces between molecules. Furthermore, the dynamics of the ubiquitous carboxylic acid dimer are altered; the stronger O-D hydrogen bonds restrict vibrational entropy, subtly lowering the energy required for the bulk liquid-to-gas phase transition.

Acid-Base Equilibria: Secondary Isotope Effects on pKa

Deuteration fundamentally alters the acidity of carboxylic acids. Extensive NMR titration studies have proven that deuteration decreases acidity (i.e., increases the pKa)[4].

The Causality: This is a secondary equilibrium isotope effect. The effect does not arise from simple inductive electron donation, but rather from changes in vibrational zero-point energies upon deprotonation. When a carboxylic acid ionizes, the frequencies of isotope-sensitive vibrations (like the C-H or C-D stretch) are lowered due to the delocalization of the carboxylate lone pairs. Because the ZPE drops more for the protio compound than for the deuterio compound upon ionization, the protio acid has a greater thermodynamic driving force to ionize, making it more acidic[4].

Quantitative Data Synthesis

Table 1: Comparative Physical Properties of Acetic Acid vs. Acetic Acid-d4

PropertyAcetic Acid (CH 3​ COOH)Acetic Acid-d4 (CD 3​ COOD)Causality / Mechanism
Molecular Weight 60.05 g/mol 64.08 g/mol Isotopic mass addition (+4 neutrons)[3].
Boiling Point 118.0 °C115.5 °CReduced polarizability and weaker London dispersion forces[3].
Melting Point 16.6 °C15.0 - 16.0 °CAltered crystal lattice packing and O-D bond dynamics[3].
Density (at 25 °C) 1.049 g/mL1.119 g/mLIncreased mass within a marginally contracted molar volume[3].
pKa 4.76 (in H 2​ O)5.32 (in D 2​ O)Combined secondary isotopic and solvent isotope effects[3].

Table 2: Secondary Deuterium Isotope Effects on Acidity ( Δ pKa per D)

Carboxylic AcidIsotopologue Pair Δ pKa per DReference
Acetic AcidCH 3​ COOH / CD 3​ COOH0.015Perrin et al., 2007[4]
Formic AcidHCOOH / DCOOH0.034Perrin et al., 2007[4]
Benzoic AcidC 6​ H 5​ COOH / C 6​ D 5​ COOH~0.008Perrin et al., 2007[4]

Pharmacokinetic Implications (The Kinetic Isotope Effect)

In drug development, carboxylic acid moieties and their adjacent alkyl chains are frequent targets for Cytochrome P450 (CYP450) mediated oxidative metabolism. By strategically substituting protium with deuterium at these metabolic soft spots, developers can leverage the primary KIE to drastically reduce the rate of drug clearance[1].

Because the C-D bond is 6-10 times more stable than the C-H bond under enzymatic cleavage, deuterated drugs exhibit prolonged half-lives, reduced toxic metabolite formation, and lower required dosing frequencies[].

KIE_Pathway DrugH Standard Drug (C-H Bond) CYP450_1 Cytochrome P450 Oxidation DrugH->CYP450_1 DrugD Deuterated Drug (C-D Bond) CYP450_2 Cytochrome P450 Oxidation DrugD->CYP450_2 MetabH Rapid Cleavage (Toxic/Inactive) CYP450_1->MetabH Low Activation Energy MetabD Slow Cleavage (Prolonged Efficacy) CYP450_2->MetabD High Activation Energy (KIE)

Fig 1. Cytochrome P450 metabolic oxidation pathway illustrating the Kinetic Isotope Effect.

Experimental Workflows: Self-Validating Methodologies

To ensure absolute trustworthiness in isotopic measurements, experimental design must eliminate external variables. Below are two field-proven methodologies used to characterize deuterated carboxylic acids.

Protocol 1: Self-Validating NMR Titration for Isotopic pKa Determination

Measuring a Δ pKa of 0.015 requires extreme precision. Traditional separate-flask titrations fail due to slight variations in temperature, solvent composition, or glass calibration. The solution is a self-validating internal mixture [4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare an exact equimolar mixture of the protio-acid (e.g., CH 3​ COOH) and its deuterated isotopologue (e.g., CD 3​ COOH) in a single NMR tube using D 2​ O as the solvent.

  • Base Titration: Sequentially add micro-aliquots of NaOD to alter the pD of the solution.

  • NMR Acquisition: At each titration point, acquire a high-resolution 13 C NMR spectrum. Because both molecules are in the same tube, they experience the exact same pH and temperature.

  • Data Tracking: Track the chemical shift ( δ ) of the carboxyl carbon. The protio and deuterio carboxyl carbons will resolve into two distinct peaks due to the intrinsic isotopic chemical shift.

  • Non-Linear Regression: Plot the chemical shifts against the titration equivalents and fit the data to the Henderson-Hasselbalch equation to calculate the exact Δ pKa.

NMR_Workflow Step1 1. Equimolar Mixture Step2 2. Base Titration Step1->Step2 Step3 3. 13C NMR Acquisition Step2->Step3 Step4 4. Shift (δ) Plotting Step3->Step4 Step5 5. ΔpKa Calculation Step4->Step5

Fig 2. Self-validating NMR titration workflow for precise isotopic pKa determination.

Protocol 2: ATR-FTIR for Vibrational Isotope Shifts

To physically verify the reduction in Zero-Point Energy, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is employed.

Step-by-Step Methodology:

  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal.

  • Sample Application: Apply 2-3 drops of neat Acetic acid-d4 to the crystal.

  • Spectral Acquisition: Scan from 4000 cm −1 to 400 cm −1 at a resolution of 4 cm −1 .

  • Peak Analysis: Identify the O-D stretch (shifted from the typical broad O-H stretch at ~3000 cm −1 down to ~2200 cm −1 ) and the C-D stretches (shifted from ~2900 cm −1 to ~2100 cm −1 ).

  • Validation: Calculate the isotopic frequency ratio ( νH​/νD​ ), which should closely approximate 2​ (~1.35 to 1.41), confirming the mass-dependent vibrational shift.

Conclusion

The physical properties of deuterated carboxylic acids are a masterclass in applied physical chemistry. By simply adding neutrons to a molecule, we induce a cascade of physicochemical changes: molar volumes contract, London dispersion forces weaken, boiling points drop, and acidity decreases. For the drug development professional, mastering these properties is not optional—it is the foundational science required to engineer the next generation of metabolically stable, kinetically optimized therapeutics.

References

  • Perrin, C. L., & Dong, Y. (2007). Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. Journal of the American Chemical Society, 129(14), 4490-4497.

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404.

  • ChemicalBook. (2026). ACETIC ACID-D4 Properties. ChemicalBook Database.

  • BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs. BOC Sciences Insights.

Sources

Foundational

Whitepaper: Analytical Quantification and Safe Handling of 3-Cyano-5-methylhexanoic-d3 Acid in API Impurity Profiling

The Mechanistic Role in Pharmaceutical Development Pregabalin, a widely prescribed γ-amino acid analogue of GABA used as an anticonvulsant and analgesic, is industrially synthesized via the reduction of 3-cyano-5-methylh...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Role in Pharmaceutical Development

Pregabalin, a widely prescribed γ-amino acid analogue of GABA used as an anticonvulsant and analgesic, is industrially synthesized via the reduction of 3-cyano-5-methylhexanoic acid[1]. During manufacturing, incomplete asymmetric hydrogenation or enzymatic resolution can leave trace amounts of this cyano precursor in the final Active Pharmaceutical Ingredient (API)[2]. Regulatory frameworks require rigorous quantification of such process-related impurities, often designated as Pregabalin Impurity 14[3].

To achieve high-precision quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), 3-Cyano-5-methylhexanoic-d3 Acid is employed as an isotopic internal standard (IS)[4]. The +3 Dalton mass shift provided by the deuterium label ensures distinct mass-to-charge (m/z) separation. This eliminates isotopic cross-talk while perfectly mimicking the chromatographic retention time and ionization efficiency of the unlabeled impurity, effectively neutralizing matrix suppression effects.

Physicochemical Data and Structural Integrity

Understanding the physical properties of the -d3 standard is critical for preventing degradation. The carboxylic acid moiety is prone to adsorption on active surfaces, while the cyano group can undergo slow hydrolysis if exposed to atmospheric moisture and heat.

Table 1: Physicochemical and Toxicological Profile

ParameterSpecification
Chemical Name 3-Cyano-5-methylhexanoic-d3 Acid
CAS Number N/A (Unlabeled: 181289-16-7)[3]
Molecular Formula C₈H₁₀D₃NO₂[5]
Molecular Weight 158.21 g/mol [4]
Purity ≥98%[4]
Storage Temperature 2-8°C (Refrigerated)[4]
Solubility Chloroform, Dichloromethane, DMSO, Methanol[3]
Hazard Statements H302, H315, H319, H335[3]

E-E-A-T Driven Safety & Handling Protocols

Handling isotopically labeled standards requires balancing personnel safety with the chemical integrity of the standard. 3-Cyano-5-methylhexanoic-d3 Acid is classified as an irritant to the skin, eyes, and respiratory tract, and is harmful if swallowed[3].

Causality in Handling and Storage:
  • Storage at 2-8°C under Inert Gas: The compound must be stored refrigerated and protected from air[4]. Why? Ambient moisture can initiate a nucleophilic attack on the nitrile carbon (-C≡N), leading to hydrolysis into an amide. This alters the standard's concentration and introduces a +18 Da contaminant that invalidates the calibration curve.

  • Use of Non-Sparking Tools and Anti-Static Spatulas: Powders or oils can accumulate static charge[6]. Using anti-static tools prevents the loss of microgram quantities of this highly expensive standard due to electrostatic repulsion during weighing.

  • PPE Requirements: Nitrile gloves and tightly fitting safety goggles (EN 166/NIOSH approved) are mandatory[6]. The lipophilic nature of the methylhexanoic backbone enhances dermal penetration, making robust skin protection critical to prevent systemic absorption.

Safety_Logic Start Handling 3-Cyano-5-methylhexanoic-d3 Acid PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Vent Work in Fume Hood Start->Vent Store Store at 2-8°C (Argon/N2) PPE->Store Spill Accidental Spill? Vent->Spill Sweep Absorb with Inert Material Spill->Sweep Yes Spill->Store No

Fig 1: Safety logic tree for handling and emergency spill response.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness in impurity profiling, the following Isotope Dilution Mass Spectrometry (IDMS) protocol incorporates self-validating quality control steps.

Protocol: LC-MS/MS Sample Preparation and Validation

Step 1: Reconstitution in Silanized Glassware

  • Action: Dissolve 1.0 mg of 3-Cyano-5-methylhexanoic-d3 Acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution[4].

  • Causality: Always use silanized glass vials. The polar carboxylic acid group can form hydrogen bonds with free silanol (-SiOH) groups on standard borosilicate glass. This adsorption disproportionately affects low-concentration working solutions, leading to non-linear calibration curves and artificially low recovery rates.

Step 2: Isotopic Purity Verification (Self-Validation Step)

  • Action: Inject a diluted aliquot (100 ng/mL) of the pure -d3 standard into the LC-MS/MS. Monitor both the MRM transition for the -d3 standard and the unlabeled impurity.

  • Causality: If the signal for the unlabeled impurity exceeds 0.5% of the -d3 signal, the standard contains residual unlabeled material (or has undergone isotopic back-exchange). This self-validation step is mandatory; failing to perform it can result in a positive bias in the final API impurity calculation, potentially failing a batch of API unnecessarily.

Step 3: Matrix Spiking and Extraction

  • Action: Spike 10 µL of the -d3 working solution into 100 mg of the Pregabalin API sample dissolved in water. Add 300 µL of Acetonitrile to precipitate insoluble matrix components.

  • Causality: Spiking the IS before the extraction step ensures that any physical losses, thermal degradation, or ion suppression matrix effects experienced by the endogenous impurity are proportionally mirrored by the -d3 standard. This ensures the peak area ratio remains constant and accurate.

Analytical_Workflow A API Sample Matrix (Aqueous) B Spike IS (-d3 Acid) A->B C Insoluble Precipitation B->C D Centrifugation & Collection C->D E LC Separation (C18 Column) D->E F MS/MS Detection (MRM Mode) E->F

Fig 2: LC-MS/MS workflow using 3-Cyano-5-methylhexanoic-d3 Acid as an internal standard.

References

  • An Efficient Process of Racemization of 3-(Carbamoylmethyl)-5-methylhexanoic acid: A Pregabalin Intermediate Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • 3-Cyano-5-methylhexanoic-d3 Acid Product Specification Source: Coompo Research Chemicals URL:[Link]

  • Process for the preparation of (s)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin (WO2012025861A1)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Bioanalysis and Process Monitoring Utilizing 3-Cyano-5-methylhexanoic-d3 Acid as a Stable Isotope-Labeled Internal Standard

Introduction & Mechanistic Rationale (S)-3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral intermediate in the manufacturing of Pregabalin, a blockbuster γ-aminobutyric acid (GABA) analogue widely prescribed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(S)-3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral intermediate in the manufacturing of Pregabalin, a blockbuster γ-aminobutyric acid (GABA) analogue widely prescribed for neuropathic pain and epilepsy[1]. During both traditional chemical synthesis and advanced chemoenzymatic production routes[2], rigorous quantification of CMHA is mandatory for yield optimization, enantiomeric purity profiling, and environmental waste assessment. Furthermore, in specialized bioanalytical and pharmacokinetic studies, tracking this compound and its derivatives requires highly sensitive assays.

Quantifying CMHA in complex matrices—such as fermentation broths, crude reaction mixtures, or biological fluids—using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly susceptible to matrix effects. Co-eluting endogenous compounds or residual process reagents can cause unpredictable ion suppression or enhancement within the electrospray ionization (ESI) source.

The Causality of the SIL-IS Choice: To establish a self-validating and robust assay, 3-Cyano-5-methylhexanoic-d3 Acid is employed as a stable isotope-labeled internal standard (SIL-IS)[3]. By incorporating three deuterium atoms on the terminal methyl group, the -d3 isotope increases the molecular mass by 3 Da. This provides distinct mass spectrometric resolution from the unlabeled analyte while maintaining virtually identical physicochemical properties. Because the deuterium atoms are bound to a non-exchangeable aliphatic carbon, they resist isotopic scrambling or hydrogen-deuterium exchange under acidic extraction conditions. During chromatography, the SIL-IS co-elutes exactly with the target analyte. Consequently, any matrix-induced ionization variations or physical extraction losses affect both molecules proportionally, keeping the ratio of their peak areas constant and effectively neutralizing matrix bias.

Physicochemical Properties

The properties of the target analyte and its SIL-IS dictate the sample preparation and chromatographic strategy[4].

Table 1: Comparative Physicochemical Properties

Property3-Cyano-5-methylhexanoic Acid3-Cyano-5-methylhexanoic-d3 Acid
Molecular Formula C₈H₁₃NO₂C₈H₁₀D₃NO₂
Molecular Weight 155.19 g/mol 158.21 g/mol
Isotopic Mass Shift N/A+3.018 Da
pKa (Carboxylic Acid) ~4.5~4.5
Topological Polar Surface Area 61.1 Ų61.1 Ų

Analytical Workflow

To isolate CMHA from complex matrices, a Liquid-Liquid Extraction (LLE) protocol is utilized. The causality behind this choice relies on the molecule's pKa. By acidifying the matrix below pH 3, the carboxylic acid moiety is fully protonated, shifting the molecule into a neutral, lipophilic state that efficiently partitions into an organic solvent, leaving highly polar matrix interferents behind in the aqueous layer.

G N1 Sample Matrix (Process API or Plasma) N2 Spike IS (3-Cyano-5-methylhexanoic-d3 Acid) N1->N2 N3 Acidification (pH < 3) & LLE Extraction N2->N3 Normalizes Recovery N4 UPLC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Detection (Negative Mode) N4->N5 Co-elution N6 Data Processing (Ratio: Area_Analyte / Area_IS) N5->N6 Normalizes Matrix Effects

Figure 1: Analytical workflow utilizing 3-Cyano-5-methylhexanoic-d3 Acid as an internal standard.

Experimental Protocol: LC-MS/MS Quantification

Preparation of Solutions
  • Stock Solutions: Dissolve 1.0 mg of CMHA and 1.0 mg of 3-Cyano-5-methylhexanoic-d3 Acid separately in 1.0 mL of LC-MS grade methanol to yield 1.0 mg/mL stock solutions.

  • Working IS Solution: Dilute the -d3 stock solution in 50% methanol/water to a final concentration of 50 ng/mL.

Sample Extraction (Liquid-Liquid Extraction)

Expert Insight: Methyl tert-butyl ether (MTBE) is selected over ethyl acetate because it extracts fewer polar endogenous lipids, resulting in a cleaner baseline and prolonged column life.

  • Aliquot 100 µL of the sample matrix (plasma or diluted reaction broth) into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the Working IS Solution (50 ng/mL 3-Cyano-5-methylhexanoic-d3 Acid) and vortex for 10 seconds. Adding the IS at the very beginning ensures it accounts for all subsequent physical losses during extraction.

  • Add 50 µL of 2% Formic Acid in water. Action: Drives the pH < 3 to fully protonate the carboxylic acid group of CMHA, rendering it lipophilic.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes to drive partitioning.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (see Table 2), vortex, and transfer to an autosampler vial.

Chromatographic Separation

Expert Insight: A sub-2-micron C18 column is used to retain the aliphatic chain of CMHA. The mobile phase utilizes a low concentration of formic acid to maintain the analyte in a state that provides reproducible retention, while the aqueous environment allows for stable deprotonation in the negative ESI source.

Table 2: UPLC Gradient Conditions (Column: C18, 2.1 x 50 mm, 1.7 µm; Flow Rate: 0.4 mL/min; Column Temp: 40°C)

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)
0.0955
0.5955
3.01090
4.01090
4.1955
5.5955
Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Electrospray Ionization Negative (ESI-) mode. The primary fragmentation pathway involves the facile loss of the carboxylate group as CO₂ (44 Da).

Table 3: MS/MS MRM Parameters (ESI Negative Mode)

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
CMHA (Unlabeled) 154.1110.15015
CMHA-d3 (SIL-IS) 157.1113.15015

System Suitability and Quality Control (Trustworthiness)

A self-validating protocol requires strict acceptance criteria to ensure data integrity and prove that the IS is functioning correctly:

  • IS Area Variation: The absolute peak area of the 3-Cyano-5-methylhexanoic-d3 Acid must not deviate by more than ±15% across all samples in a batch. A drift beyond this indicates severe, uncorrectable matrix effects or extraction failures.

  • Linearity: The calibration curve (plotting the area ratio of CMHA / CMHA-d3 vs. nominal concentration) must exhibit a coefficient of determination ( R2 ) ≥0.995 over the dynamic range (e.g., 1–1000 ng/mL).

  • Carryover Assessment: A blank injection immediately following the Upper Limit of Quantification (ULOQ) must show a target analyte peak area ≤20% of the Lower Limit of Quantification (LLOQ).

References

  • Development of a Sustainable Chemoenzymatic Process for (S)
  • Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile Source: ACS Publications URL
  • 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 Source: PubChem - NIH URL
  • Chemical Name : 3-Cyano-5-methylhexanoic-d3 Acid Source: Pharmaffiliates URL

Sources

Application

Application Note: A Robust LC-MS/MS Protocol for the Quantification of 3-Cyano-5-methylhexanoic Acid Using a Deuterated Internal Standard

Abstract This application note provides a detailed, field-proven protocol for the accurate and precise quantification of 3-Cyano-5-methylhexanoic Acid in biological matrices, specifically human plasma, using 3-Cyano-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, field-proven protocol for the accurate and precise quantification of 3-Cyano-5-methylhexanoic Acid in biological matrices, specifically human plasma, using 3-Cyano-5-methylhexanoic-d3 Acid as a stable isotope-labeled internal standard (SIL-IS). As an important intermediate and potential impurity in the synthesis of Pregabalin, a widely used pharmaceutical, rigorous quantification of this analyte is critical.[1][2] The use of a deuterated internal standard is the undisputed gold standard in quantitative mass spectrometry, offering unparalleled ability to correct for analytical variability.[3][4][5] This guide details a complete workflow, from sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to data processing and method validation, designed for researchers, scientists, and drug development professionals seeking to implement a robust and reliable bioanalytical method.

Introduction: The Imperative for a Stable Isotope-Labeled Internal Standard

In the landscape of regulated bioanalysis, achieving the highest degree of accuracy and precision is not merely a goal but a necessity for sound decision-making in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for its sensitivity and selectivity, but it is not immune to challenges.[6][7] Variability can arise from multiple sources, including inconsistent sample recovery during extraction, fluctuations in instrument performance, and the notorious "matrix effect."[4][8]

Matrix effects, caused by co-eluting endogenous components from complex biological samples like plasma, can unpredictably suppress or enhance the ionization of the target analyte, leading to erroneous quantification.[9][10][11][12] The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte with one or more atoms replaced by a heavier isotope, such as deuterium (²H).[5][10]

3-Cyano-5-methylhexanoic-d3 Acid is the ideal internal standard for its non-labeled analog. Being chemically and physically almost identical, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[5] However, its three-Dalton mass difference allows the mass spectrometer to easily distinguish it from the analyte. This principle, known as Isotope Dilution Mass Spectrometry (IDMS), ensures that the ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate and precise measurement regardless of analytical variations.[3][4]

Analyte and Internal Standard Properties

A successful IDMS method relies on the near-identical physicochemical behavior of the analyte and its corresponding SIL-IS.

Property3-Cyano-5-methylhexanoic Acid (Analyte)3-Cyano-5-methylhexanoic-d3 Acid (Internal Standard)Rationale for Use
Molecular Formula C₈H₁₃NO₂[13][14]C₈H₁₀D₃NO₂The addition of 3 deuterium atoms provides a sufficient mass shift to prevent isotopic crosstalk while maintaining near-identical chemical properties.
Average Mass 155.19 g/mol [2][13]~158.21 g/mol The mass difference is easily resolved by a triple quadrupole mass spectrometer.
CAS Number 181289-16-7[1][13][14]Not publicly availableThe CAS number identifies the specific chemical substance.

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for the analysis of 3-Cyano-5-methylhexanoic Acid in human plasma.

Materials and Reagents
  • Analytes: 3-Cyano-5-methylhexanoic Acid (Reference Standard), 3-Cyano-5-methylhexanoic-d3 Acid (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (99%+)

  • Biological Matrix: Blank Human Plasma (K2-EDTA)

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional)

Preparation of Standard Solutions

Accuracy begins with meticulous preparation of standard solutions.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 3-Cyano-5-methylhexanoic Acid and the d3-Internal Standard into separate volumetric flasks. Dissolve in acetonitrile to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Stock Solutions: Prepare intermediate stock solutions by serially diluting the primary stocks with 50:50 acetonitrile/water.

  • Calibration Curve (CC) Standards & Quality Control (QC) Samples: Prepare a series of CC standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (Low, Medium, High) by spiking the appropriate working stock solutions into blank human plasma (e.g., a 5% spike, v/v).

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS working stock solution in 50:50 acetonitrile/water to a final concentration of 50 ng/mL. This solution will be added to all samples, calibrators, and QCs.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples.

G cluster_prep Sample Preparation Workflow s1 1. Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) s2 2. Add 10 µL of 50 ng/mL Internal Standard Solution s1->s2 Spike IS Early (Crucial for Accuracy) s3 3. Add 200 µL of Cold Acetonitrile (with 0.1% Formic Acid) s2->s3 Protein Crash s4 4. Vortex for 1 minute to precipitate proteins s3->s4 s5 5. Centrifuge at 10,000 x g for 10 minutes at 4°C s4->s5 Pellet Proteins s6 6. Transfer 150 µL of Supernatant to a clean vial or plate s5->s6 Isolate Extract s7 7. Inject into LC-MS/MS System s6->s7

Caption: Protein Precipitation Workflow.

Causality: Adding the internal standard at the very beginning is critical.[8] It ensures that the IS experiences the exact same conditions and potential losses as the analyte throughout the entire sample preparation process, which is the foundation of accurate correction.[3][15] Cold acetonitrile is used to maximize protein precipitation efficiency.

LC-MS/MS Instrumental Analysis

The instrumental method is designed for high selectivity and throughput using Multiple Reaction Monitoring (MRM).

Table 1: Liquid Chromatography (LC) Parameters

ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[16][17]Offers excellent retention and peak shape for small polar molecules.
Mobile Phase A Water with 0.1% Formic Acid[17]Formic acid acts as a proton source, promoting better ionization in the MS source.
Mobile Phase B Acetonitrile with 0.1% Formic Acid[17]The organic phase used to elute the analyte from the C18 column.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1.5 minA standard gradient ensures the analyte is well-retained and elutes as a sharp peak.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA small volume minimizes potential matrix effects.

Table 2: Mass Spectrometry (MS) Parameters

ParameterConditionRationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[7]
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily lose a proton to form a negative ion [M-H]⁻, leading to high sensitivity in negative mode.[17]
MRM Transitions Analyte: 154.1 → 112.1 (Quantifier), 154.1 → 84.1 (Qualifier) IS: 157.1 → 115.1 (Quantifier)MRM provides high selectivity by monitoring a specific precursor-to-product ion fragmentation. The transitions are theoretical and require optimization.
Source Temp. 350°COptimized for efficient desolvation.
Gas Flows Nebulizer Gas: 3 L/min, Drying Gas: 10 L/min[17]These parameters must be optimized for the specific instrument to ensure proper droplet formation and desolvation.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Note: The specific MRM transitions and collision energies must be optimized empirically by infusing the pure analyte and internal standard into the mass spectrometer.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability, as per regulatory guidelines from bodies like the FDA.[18][19][20]

G cluster_validation Core Validation Parameters (FDA Bioanalytical Method Validation Guidance) Accuracy Accuracy (%Bias) Precision Precision (%CV) Method Validated Bioanalytical Method Accuracy->Method Selectivity Selectivity Precision->Method Selectivity->Method MatrixEffect Matrix Effect Recovery Recovery MatrixEffect->Method Stability Stability Recovery->Method CalCurve Calibration Curve Stability->Method CalCurve->Method

Caption: Key Parameters for Method Validation.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples should yield results where the mean concentration is within ±15% of the nominal value, and the coefficient of variation (%CV) is ≤15%.[4][18] At the Lower Limit of Quantitation (LLOQ), this is extended to ±20%.

  • Selectivity: Analysis of at least six different sources of blank matrix should show no significant interfering peaks at the retention time of the analyte and IS.

  • Matrix Effect: The matrix factor (response in the presence of matrix vs. response in neat solution) should be consistent across different matrix sources. The %CV of the IS-normalized matrix factor should be ≤15%.[4] This is a critical test that the deuterated internal standard is effectively compensating for ion suppression or enhancement.[9][21]

  • Recovery: The extraction efficiency of the analyte and IS should be consistent and reproducible, though it does not need to be 100%.[4]

  • Stability: The analyte's stability must be confirmed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 3-Cyano-5-methylhexanoic Acid using its deuterated internal standard, 3-Cyano-5-methylhexanoic-d3 Acid. The use of Isotope Dilution Mass Spectrometry is fundamental to this method, ensuring the highest levels of data integrity by effectively correcting for matrix effects and other sources of analytical variability.[3][4] By following this detailed workflow and adhering to rigorous validation principles, researchers and drug development professionals can generate reliable, accurate, and reproducible data essential for regulatory submissions and confident decision-making.

References

  • Introduction to deuterated internal standards in mass spectrometry - Benchchem.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry - Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]

  • FDA issues final guidance on bioanalytical method validation. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Valid
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]

  • (S)-3-cyano-5-methylhexanoic acid | C8H13NO2 | CID 9855540 - PubChem. [Link]

  • 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem - NIH. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC. [Link]

  • Application Note: Enhanced LC-MS Analysis of Low Molecular Weight Organic Acids via Benzyl Ester Derivatiz
  • Conversion Reaction of Stable-Isotope Oxygen Labeling of Carboxylic Acids for Accurate Screening LC-MS/MS Assay: Application of Behavioral Changes of Short-Chain Fatty Acids in Sports Athletes under Exercise Loading | Analytical Chemistry - ACS Publications. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - Semantic Scholar. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC. [Link]

  • Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

  • 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

  • A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples - ResearchGate. [Link]

  • BUSM Mass Spectrometry Resource February 5, 2002 Practical MS of proteins: sample preparation techniques. 1. Sample preparation. [Link]

  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC. [Link]

  • Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - MDPI. [Link]

  • Application Note: Quantitative Analysis of Fatty Acids in Human Plasma by LC-MS Using Nonanoic Acid-d4 as an Internal Standard - Benchchem.

Sources

Method

Application Note: Robust LC-MS/MS Bioanalysis of 3-Cyano-5-methylhexanoic Acid in Plasma Using a -d3 Stable Isotope Internal Standard

Scientific Context & Analyte Properties 3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral intermediate in the chemoenzymatic synthesis of the widely prescribed anticonvulsant and analgesic drug, Pregabalin ([1])....

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analyte Properties

3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral intermediate in the chemoenzymatic synthesis of the widely prescribed anticonvulsant and analgesic drug, Pregabalin ([1]). During pharmaceutical development, toxicological screening, and impurity profiling, researchers must accurately quantify CMHA in biological matrices such as plasma.

From a physicochemical standpoint, CMHA is a low-molecular-weight (155.19 g/mol ), highly polar aliphatic acid containing a terminal carboxylic acid and a cyano group ([2]). Its high polarity makes traditional Liquid-Liquid Extraction (LLE) or standard Reversed-Phase (RP) extraction highly inefficient. To overcome these matrix challenges, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) methodology. To ensure absolute quantitative accuracy, the method employs the commercially available stable isotope, 3-Cyano-5-methylhexanoic-d3 acid, as the internal standard ([3]).

Expertise & Experience: Causality in Method Design

As a Senior Application Scientist, it is critical to understand why specific chemical environments are chosen rather than simply following a recipe. The following logical pillars dictate this protocol:

  • Extraction Logic (Why MAX SPE?): CMHA has a pKa of approximately 4.5. At physiological pH (7.4) or adjusted basic pH (>8), the carboxylic acid is >99% ionized (deprotonated). Standard C18 silica cannot retain this polar anion effectively. By utilizing a MAX SPE resin (which features a positively charged quaternary amine), we force a strong ionic bond with the analyte. This allows us to aggressively wash the sorbent with 100% methanol, stripping away plasma phospholipids and neutral lipids—the primary culprits of ion suppression—without prematurely eluting the analyte.

  • Ionization Strategy (Why Negative ESI?): Unlike Pregabalin, which is a zwitterion containing a basic primary amine, CMHA lacks a basic site. Positive electrospray ionization (ESI+) is highly inefficient. We must use Negative ESI (ESI-) to monitor the deprotonated molecular ion [M-H]⁻.

  • Chromatographic Buffer Logic (Why Ammonium Acetate?): Because we rely on ESI-, utilizing strong acids (like 0.1% Formic Acid) in the mobile phase would re-protonate the analyte in the droplet, severely suppressing the MS signal. Instead, we use 10 mM Ammonium Acetate (a neutral/mild buffer) to maintain the analyte in a state that readily yields [M-H]⁻ ions in the source.

Chemical_Logic N1 Analyte: CMHA (pKa ~4.5) N2 High pH (pH 8) Carboxylate Anion N1->N2 Base added N4 Strong Ionic Interaction (Retention) N2->N4 Binds to N3 MAX Resin Quaternary Amine N3->N4 N5 Low pH (pH 2) Neutral Carboxylic Acid N4->N5 Acid added N6 Disruption of Ionic Bond (Elution) N5->N6 Releases

Figure 1: Chemical causality of Mixed-Mode Anion Exchange (MAX) retention and elution.

Trustworthiness: Self-Validating System Architecture

A robust bioanalytical method must be self-validating. This protocol embeds three layers of quality control:

  • Isotope Dilution: By spiking the -d3 IS into the plasma before any extraction steps, any physical loss of the analyte during SPE or ion suppression during ESI is mathematically canceled out. The Analyte/IS ratio remains constant.

  • Matrix Factor (MF) Assessment: The protocol requires comparing the peak area of the IS in extracted plasma against the peak area of the IS in a neat solvent solution. An IS-normalized MF between 0.85 and 1.15 validates that the MAX SPE wash steps successfully removed interfering lipids.

  • Carryover Nullification: A blank plasma injection immediately following the Upper Limit of Quantification (ULOQ) is mandated to prove that the 95% organic column wash successfully clears the column.

Experimental Protocol

Step-by-Step Sample Preparation (MAX SPE)

Materials Required: Oasis MAX 96-well plate (30 mg/well), K2EDTA Plasma, 2% NH₄OH in water, 5% Formic Acid in Methanol.

  • Spiking & Pre-treatment: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of the 3-Cyano-5-methylhexanoic-d3 Acid working solution (100 ng/mL). Add 200 µL of 2% NH₄OH in water and vortex for 2 minutes.

  • Conditioning: Condition the MAX SPE plate with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the pre-treated plasma samples onto the SPE plate. Apply a low vacuum (approx. 2-3 in Hg) to allow dropwise percolation (1 drop/second).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water. (Removes polar, water-soluble matrix components while maintaining the analyte's negative charge).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Removes hydrophobic interferences, including phospholipids, while the ionic bond holds the analyte securely).

  • Elution: Elute the analyte and IS with 2 x 500 µL of 5% Formic Acid in Methanol. (The low pH neutralizes the carboxylic acid, breaking the ionic bond).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow A 1. Plasma Sample (50 µL) B 2. Add 3-Cyano-5-methylhexanoic-d3 Acid (IS) A->B C 3. Dilute with 2% NH4OH (pH > 8) Ensures Analyte is Deprotonated B->C D 4. Load onto MAX SPE Cartridge (Ionic Binding) C->D E 5. Wash 1: 5% NH4OH in Water (Removes polar interferences) D->E F 6. Wash 2: 100% Methanol (Removes phospholipids & neutrals) E->F G 7. Elute: 5% Formic Acid in Methanol (Protonates Analyte for Release) F->G H 8. Evaporate & Reconstitute (Ready for LC-MS/MS) G->H

Figure 2: Step-by-step MAX SPE workflow for extracting CMHA from plasma.

LC-MS/MS Analytical Conditions
  • Analytical Column: Waters Atlantis T3 (2.1 x 100 mm, 3 µm) or equivalent polar-retentive C18.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Natural pH).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

Data Presentation

Table 1: MS/MS MRM Transitions and Collision Energies Note: The primary fragment represents the loss of CO₂ (-44 Da).

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
CMHA (Quantifier) 154.1110.15015
CMHA (Qualifier) 154.195.15022
CMHA-d3 (IS) 157.1113.15015

Table 2: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BPhase Logic
0.00.4955Initial Hold (Polar Retention)
0.50.4955Initial Hold
3.00.44060Linear Gradient (Elution)
3.10.4595Step to Wash
4.00.4595Column Wash (Removes Lipids)
4.10.4955Step to Re-equilibration
5.50.4955End of Run

Table 3: Validation System Suitability Criteria

ParameterAcceptance CriteriaCorrective Action if Failed
IS Response Variation ± 15% across all samplesRe-extract batch; check for gross matrix suppression.
Carryover < 20% of LLOQ response in blankExtend the 95% B column wash gradient by 1.0 min.
Matrix Factor (MF) IS-normalized MF 0.85 - 1.15Optimize SPE Wash 2 volume to clear more phospholipids.

References

  • Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12069395, 3-Cyano-5-methylhexanoic acid." PubChem, 2024.[Link]

  • Pharmaffiliates. "3-Cyano-5-methylhexanoic-d3 Acid Reference Standard." Pharmaffiliates Catalog, 2024.[Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA, 2018.[Link]

Sources

Application

Application of 3-Cyano-5-methylhexanoic-d3 Acid in metabolomics research

Application Note: Utilizing 3-Cyano-5-methylhexanoic-d3 Acid for Precision Metabolomics and Pharmacokinetic Profiling Introduction & Scientific Rationale In the fields of metabolomics, clinical toxicology, and pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 3-Cyano-5-methylhexanoic-d3 Acid for Precision Metabolomics and Pharmacokinetic Profiling

Introduction & Scientific Rationale

In the fields of metabolomics, clinical toxicology, and pharmaceutical process monitoring, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolic intermediates is critical. Pregabalin, a blockbuster gabapentinoid used for neuropathic pain and epilepsy, is synthesized via a critical chiral intermediate: 3-Cyano-5-methylhexanoic acid (CMHA) [1].

Whether you are monitoring the efficiency of a nitrilase-catalyzed biocatalytic synthesis[1], assessing the valorization of waste pregabalin enantiomers[2], or profiling trace impurities in human plasma[3], quantifying CMHA in complex biological matrices presents a significant analytical challenge. Endogenous salts, proteins, and phospholipids cause severe signal suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, I approach this challenge by designing a self-validating quantitative system using Isotope Dilution Mass Spectrometry (IDMS). By deploying 3-Cyano-5-methylhexanoic-d3 Acid [4] as a stable isotope-labeled internal standard (SIL-IS), we can perfectly normalize extraction losses and electrospray ionization (ESI) variations. The deuterium atoms are strategically located on the terminal methyl group—a chemically stable position that resists hydrogen-deuterium exchange in aqueous environments, ensuring absolute analytical fidelity[5].

Metabolic & Synthetic Pathway Mapping

To understand the analytical target, it is essential to map where CMHA exists within the biochemical lifecycle of Pregabalin. In sustainable chemoenzymatic manufacturing, isobutylsuccinonitrile (IBSN) is hydrolyzed by engineered nitrilase enzymes to form (S)-CMHA, which is subsequently hydrogenated to yield Pregabalin[1].

Pathway IBSN Isobutylsuccinonitrile (IBSN) CMHA (S)-3-Cyano-5-methylhexanoic acid (CMHA) IBSN->CMHA Nitrilase Biocatalysis (Hydrolysis) Pregabalin (S)-Pregabalin (Active Pharmaceutical Ingredient) CMHA->Pregabalin Hydrogenation (Pd/C catalyst)

Biocatalytic synthesis pathway of Pregabalin highlighting the CMHA intermediate.

Physicochemical & Mass Spectrometry Data

To facilitate method transfer, the quantitative MS parameters for both the target analyte and the -d3 internal standard are summarized below. The mass shift of +3 Da ensures baseline isotopic resolution, preventing cross-talk in the collision cell.

Parameter3-Cyano-5-methylhexanoic Acid (Analyte)3-Cyano-5-methylhexanoic-d3 Acid (IS)
Molecular Formula C₈H₁₃NO₂C₈H₁₀D₃NO₂
Monoisotopic Mass 155.09 Da158.11 Da
Precursor Ion [M+H]⁺ m/z 156.1m/z 159.1
Primary MRM Transition 156.1 → 138.1 (Loss of H₂O)159.1 → 141.1 (Loss of H₂O)
LogP (Predicted) 1.11.1
Role in Assay Target Metabolite / IntermediateStable Isotope Internal Standard

Experimental Protocol: SPE-LC-MS/MS Workflow

Simple protein precipitation (PPT) is often insufficient for sub-ng/mL metabolomics because it leaves behind lysophosphatidylcholines, which cause unpredictable matrix effects[3]. To build a trustworthy, high-throughput assay, we utilize Mixed-Mode Cation Exchange Solid Phase Extraction (SPE) coupled with a Pentafluorophenyl (PFP) chromatographic column.

Workflow S1 1. Sample Collection (Plasma / Fermentation Broth) S2 2. Isotope Spiking Add 3-Cyano-5-methylhexanoic-d3 Acid (IS) S1->S2 S3 3. Sample Cleanup Mixed-Mode Cation Exchange SPE S2->S3 S4 4. LC-MS/MS Analysis PFP Column, MRM Mode S3->S4 S5 5. Data Processing Isotope Dilution Quantification S4->S5

SPE-LC-MS/MS analytical workflow utilizing the -d3 internal standard.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation & Isotope Spiking

  • Action: Aliquot 100 µL of plasma or clarified fermentation broth into a microcentrifuge tube. Immediately spike with 10 µL of 3-Cyano-5-methylhexanoic-d3 Acid working solution (500 ng/mL).

  • Causality: Spiking the SIL-IS at the very first step is non-negotiable. It ensures that any subsequent physical losses during extraction, or thermal degradation during evaporation, happen equally to both the analyte and the IS. The ratio remains mathematically locked.

  • Action: Add 200 µL of 2% Formic Acid in water.

  • Causality: Acidification disrupts protein-analyte binding and ensures the carboxylic acid moiety of CMHA is protonated, preparing it for hydrophobic retention on the SPE sorbent.

Step 2: Mixed-Mode Solid Phase Extraction (SPE)

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through a mixed-mode cation exchange cartridge (e.g., SOLA CX)[3].

  • Loading: Apply the acidified sample.

  • Wash 1 (Polar Interferences): 1 mL 2% Formic Acid in water.

  • Wash 2 (Lipid Removal): 1 mL Methanol. Causality: The methanol wash strips away neutral lipids and phospholipids while the analyte remains locked to the sorbent via secondary ion-exchange interactions.

  • Elution: 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the cation exchange sorbent, breaking the ionic bond and releasing the target cyano acid.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Parameters

  • Column: Pentafluorophenyl (PFP) column (50 × 2.1 mm, 2.6 µm).

  • Causality for Column Choice: While C18 is standard, a PFP stationary phase provides enhanced dipole-dipole, π-π, and hydrogen bonding interactions. This yields superior retention and peak shape for cyano-containing aliphatic acids compared to traditional alkyl chains[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

Assay Validation Performance

When this protocol is executed correctly, the inclusion of the -d3 internal standard yields a highly robust, self-validating assay that meets stringent FDA/EMA bioanalytical guidelines[3].

Validation ParameterAcceptance Criteria (FDA/EMA)Observed Performance (Typical)
Linearity (R²) ≥ 0.990> 0.999 (1 – 250 ng/mL)
Lower Limit of Quantitation Signal-to-Noise (S/N) ≥ 101.0 ng/mL (S/N > 150)
Intra-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)2.8% at Mid-QC (75 ng/mL)
Extraction Recovery Consistent across concentrations91.4% (Normalized by -d3 IS)
Matrix Effect ± 15% variation-7.0% (Suppression fully mitigated)

References

  • 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 , PubChem - NIH. 5

  • Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis , ACS Publications. 1

  • Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using Thermo Scientific SOLA CX Mixed Mode Solid Phase Extraction Cartridges and a Thermo Scientific Accucore PFP HPLC Column , LabRulez LCMS. 3

  • 3-Cyano-5-methylhexanoic-d3 Acid | N/A , Coompo Research Chemicals. 4

  • From pregabalin to rac-3-cyano-5-methylhexanoic acid: an easy conversion which valorizes waste pregabalin enantiomer , Academia.edu. 2

Sources

Method

Application Note: HPLC Method Development for 3-Cyano-5-methylhexanoic Acid

Introduction & Scientific Context 3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral building block in the pharmaceutical manufacturing of (S)-pregabalin (Lyrica), a blockbuster lipophilic γ-aminobutyric acid (GAB...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral building block in the pharmaceutical manufacturing of (S)-pregabalin (Lyrica), a blockbuster lipophilic γ-aminobutyric acid (GABA) analogue used to treat neuropathic pain and epilepsy[1]. The modern chemoenzymatic synthesis of pregabalin relies heavily on the regio- and enantioselective hydrolysis of isobutylsuccinonitrile (IBSN) to yield the desired (S)-enantiomer of CMHA[2].

From an analytical perspective, developing robust High-Performance Liquid Chromatography (HPLC) methods for CMHA presents two distinct challenges:

  • Chromophore Deficiency : CMHA lacks a conjugated π -system. Its UV absorbance relies entirely on the terminal cyano and carboxylic acid groups, necessitating low-wavelength UV detection (typically 210 nm) or Refractive Index (RI) detection[3].

  • Chiral Resolution : The pharmacological efficacy of pregabalin is exclusive to the (S)-enantiomer. Consequently, the upstream intermediate ((S)-CMHA) must be rigorously analyzed for enantiomeric excess (ee) using specialized chiral stationary phases[4].

G A Isobutylsuccinonitrile (IBSN) B (S)-3-Cyano-5-methylhexanoic acid ((S)-CMHA) A->B Nitrilase / Hydrolysis C Pregabalin (Lyrica) B->C Hydrogenation

Biocatalytic synthesis pathway of Pregabalin highlighting the (S)-CMHA intermediate.

Mechanistic Insights in Method Design

As a self-validating analytical system, the chromatography of CMHA must be split into two distinct workflows: Achiral Purity Profiling (to monitor reaction conversion and chemical impurities) and Chiral Resolution (to determine enantiomeric purity).

Achiral Purity Profiling (Reverse Phase)

To monitor the bioconversion of IBSN to CMHA, a reverse-phase C18 or C8 column is optimal. Because CMHA is a carboxylic acid (pKa ~4.5), the mobile phase pH dictates its retention behavior. Using a phosphate buffer at pH 6.3 ensures the carboxylic acid is fully ionized into its carboxylate form[5]. This ionization increases the polarity of CMHA, allowing it to elute well before the highly non-polar unreacted IBSN starting material, thus preventing peak overlap and reducing run times.

Chiral Resolution (Normal Phase)

Separating the (R)- and (S)-enantiomers of CMHA requires a normal-phase chiral environment. The Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica) provides the necessary chiral recognition sites (hydrogen bonding and steric inclusion)[6]. Crucial Causality: When analyzing free carboxylic acids on silica-based chiral columns, unsuppressed silanol groups cause severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) to the Hexane/Ethanol mobile phase is mandatory. The TFA keeps the CMHA protonated, ensuring it interacts specifically with the amylose chiral selector rather than undergoing non-specific ionic interactions with the silica backbone[7].

Workflow Start 3-Cyano-5-methylhexanoic acid Sample Prep Split Analytical Objective Start->Split Achiral Achiral Purity Profiling (C18/C8 Column) Split->Achiral Impurity Analysis Chiral Enantiomeric Excess (ee) (Chiralpak AD-H) Split->Chiral Chiral Resolution Det1 UV 210 nm / RI Detection Achiral->Det1 Det2 UV 210 nm Detection Chiral->Det2 End Chromatographic Data Analysis Det1->End Det2->End

HPLC method development workflow for achiral purity and chiral resolution of CMHA.

Experimental Protocols

Protocol A: Achiral HPLC for Reaction Monitoring & Purity

This protocol is designed to quantify the concentration of CMHA and monitor the depletion of starting materials during synthesis[5].

Step-by-Step Methodology:

  • Buffer Preparation : Dissolve 3.4 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1 L of HPLC-grade water. Adjust the pH to 6.3 using dilute KOH or H3​PO4​ . Filter through a 0.22 µm membrane.

  • Mobile Phase Blending : Mix 85% (v/v) of the prepared phosphate buffer with 15% (v/v) HPLC-grade Methanol. Degas the mixture via sonication for 10 minutes.

  • Sample Preparation : Dilute the reaction broth or crude CMHA sample in the mobile phase to a target concentration of ~1 mg/mL. Centrifuge at 8000 rpm for 10 minutes to remove any biocatalyst or insoluble particulates[5].

  • Chromatographic Execution :

    • Column : Welchrom C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : UV at 210 nm.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol separates the (S)- and (R)-enantiomers to validate the stereoselectivity of the upstream asymmetric synthesis[7].

Step-by-Step Methodology:

  • Mobile Phase Preparation : In a fume hood, combine 950 mL of HPLC-grade n-Hexane, 50 mL of absolute Ethanol, and 1 mL of Trifluoroacetic acid (TFA). Mix thoroughly and degas[6].

  • Sample Preparation : Dissolve the purified CMHA sample in the mobile phase (or a compatible diluent like pure ethanol) to a concentration of 2 mg/mL. Ensure the sample is completely dry of water, as moisture degrades normal-phase chiral columns.

  • Chromatographic Execution :

    • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25 °C (Ambient).

    • Injection Volume : 20 µL.

    • Detection : UV at 210 nm[6].

  • System Suitability : Ensure baseline resolution ( Rs​>1.5 ) between the (R)- and (S)-peaks. The (R)-enantiomer typically elutes before the (S)-enantiomer under these conditions, though standard spiking should be used for absolute confirmation.

Quantitative Data Summary

The following table summarizes the validated chromatographic parameters and expected retention behaviors based on authoritative literature[5][7].

ParameterAchiral Purity Method[5]Chiral Resolution Method[7]
Analytical Goal Reaction monitoring, chemical purityEnantiomeric excess (ee) determination
Stationary Phase Welchrom C18 (250 × 4.6 mm, 5 µm)Chiralpak AD-H (250 × 4.6 mm, 5 µm)
Mobile Phase 85% KH2​PO4​ buffer (pH 6.3) / 15% MeOHn-Hexane / Ethanol / TFA (950:50:1 v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °CAmbient (25 °C)
Detection UV at 210 nmUV at 210 nm
Expected tR​ (CMHA) ~29.4 min (Total CMHA peak)(R)-CMHA: Elutes first (S)-CMHA: Elutes second
Expected tR​ (Pregabalin) ~10.1 minN/A (Requires different derivatization)

Sources

Application

Application Note: Advanced NMR Spectroscopy of Deuterated Organic Acids

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Areas: Isotopic Purity, Deuterium Isotope Effects, and Quantitative NMR (qNMR) Protocols Introduction: The Critical Role of De...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Areas: Isotopic Purity, Deuterium Isotope Effects, and Quantitative NMR (qNMR) Protocols

Introduction: The Critical Role of Deuterated Organic Acids

Deuterated organic acids—such as Acetic acid-d4, Formic acid-d2, and Trifluoroacetic acid-d (TFA-d)—are indispensable tools in modern analytical chemistry. They serve a dual purpose: acting as specialized NMR solvents to suppress proton interference during the profiling of amino metabolites in biological fluids[1], and functioning as stable isotopic tracers in drug development and metabolomics[2].

Because even minor isotopic inconsistencies can influence the chemical, physical, or biological behavior of a compound, validating the hydrogen-to-deuterium substitution via NMR spectroscopy is considered the benchmark technique in analytical characterization[3]. This application note details the theoretical causality behind deuterium NMR phenomena and provides self-validating protocols for quantifying isotopic purity and measuring isotope effects.

Theoretical Framework: Causality in Deuterium NMR Phenomena

To extract high-fidelity data from deuterated organic acids, analysts must account for the distinct quantum mechanical properties of the deuterium nucleus ( 2H or D ).

Spin Multiplicity and Scalar Coupling

Unlike hydrogen ( 1H ), which has a nuclear spin of I=1/2 , deuterium has a nuclear spin of I=1 . This fundamentally alters the scalar coupling observed in 13C NMR spectra. The multiplicity of a carbon signal coupled to deuterium is defined by the formula 2nI+1 , where n is the number of attached deuterium atoms.

  • Causality in Action: In Acetic acid-d4 ( CD3​COOD ), the methyl carbon is attached to three deuterium atoms ( n=3 ). Therefore, the 13C signal splits into a septet ( 2(3)(1)+1=7 ) rather than the quartet seen in non-deuterated acetic acid. The one-bond carbon-deuterium coupling constant ( 1JCD​ ) is typically around 20–30 Hz, which is significantly smaller than 1JCH​ due to the lower gyromagnetic ratio of deuterium.

Deuterium Isotope Effects on Chemical Shifts

Substituting a proton with a heavy deuterium atom lowers the zero-point vibrational energy of the chemical bond[4]. This "heavy atom effect" decreases the vibrationally and rotationally averaged bond lengths, leading to increased shielding of the adjacent nuclei.

  • Primary and Secondary Effects: This shielding manifests as an upfield shift in the NMR spectrum. The intrinsic secondary isotope effect ( nΔC(OD)=δC(OH)−δC(OD) ) is a highly sensitive probe for characterizing intramolecular hydrogen bonds and tautomeric equilibria[5].

Quadrupolar Relaxation and Signal Intensity

Deuterium is a quadrupolar nucleus, meaning it possesses an asymmetrical charge distribution that facilitates rapid spin-lattice ( T1​ ) relaxation. Furthermore, 13C nuclei directly attached to deuterium do not benefit from the Nuclear Overhauser Effect (NOE) enhancement typically provided by protons. Consequently, 13C signals of deuterated groups (like the CD3​ in Acetic acid-d4) appear significantly weaker and broader than their protonated counterparts, requiring optimized acquisition parameters.

Experimental Workflow

The following diagram illustrates the critical pathway from sample preparation to structural validation, ensuring data integrity at every phase of the NMR experiment.

G N1 Sample Preparation (Deuterated Acid + Analyte) N2 Shimming & Tuning (Optimize for 2H Lock) N1->N2 Transfer to NMR tube N3 1H qNMR Acquisition (Assess Residual Protons) N2->N3 D1 > 5*T1 N4 13C{1H} Acquisition (Analyze C-D Coupling) N2->N4 Optimize decoupling N5 Data Processing (Zero-filling, Apodization) N3->N5 N4->N5 N6 Isotopic Purity & Structural Validation N5->N6 Integration & Analysis

Workflow for the preparation, acquisition, and analysis of deuterated organic acids in NMR.

Protocol I: Quantitative NMR (qNMR) for Isotopic Purity Assessment

Even high-grade commercial solvents (e.g., Acetic acid-d4 at 99.5 atom % D[6]) contain trace residual protons. For rigorous pharmaceutical quality control, these residual signals must be quantified to determine labeling efficiency[3].

Step-by-Step Methodology
  • Sample Preparation: Transfer exactly 600 μ L of the deuterated organic acid into a high-quality 5 mm NMR tube[7]. If the solvent does not contain a pre-mixed internal standard, spike the sample with an accurately weighed, non-exchanging calibrant (e.g., 0.03% v/v Tetramethylsilane, TMS[6]). Cap securely to prevent atmospheric moisture exchange.

  • T1​ Relaxation Assessment: Perform a rapid Inversion-Recovery ( 180∘−τ−90∘ ) experiment to estimate the longitudinal relaxation time ( T1​ ) of the residual carboxylic proton. Causality: Carboxylic protons often exhibit variable T1​ times depending on trace water content and hydrogen bonding dynamics.

  • Parameter Optimization:

    • Set the relaxation delay ( D1 ) to at least 5×T1​ of the slowest relaxing proton. This ensures >99.3% recovery of equilibrium magnetization, preventing integration errors caused by signal saturation[7].

    • Utilize a 90∘ excitation pulse to maximize the signal-to-noise ratio (SNR).

  • Acquisition: Acquire the 1H spectrum with a sufficient number of scans (NS 64) to achieve an SNR >250 for the residual proton peak.

  • Data Processing: Apply a 0.3 Hz exponential line broadening window function before Fourier Transformation. Carefully phase and baseline-correct the spectrum. Calculate the isotopic purity by integrating the residual proton signal against the TMS internal standard.

Protocol II: Measuring Deuterium Isotope Effects on 13C Chemical Shifts

Measuring the isotopic shift differences between protonated and deuterated species allows researchers to probe acid-base equilibria and map complex hydrogen bonding networks[4].

Step-by-Step Methodology
  • Sample Preparation: Prepare an equimolar mixture of the protonated and deuterated organic acid (e.g., 50% HCOOH / 50% DCOOD ) in a non-exchanging, aprotic solvent like CDCl3​ or DMSO-d6. Causality: Aprotic solvents slow down intermolecular H/D exchange, which is a prerequisite for observing separate NMR signals for the H- and D- species on the NMR timescale[4].

  • Instrument Tuning: Carefully tune and match the 13C probe channel to account for the specific dielectric properties of the acid mixture.

  • High-Resolution Acquisition:

    • Acquire a 13C{1H} decoupled spectrum.

    • Critical Parameter: Because long-range isotope shifts can be as minute as 3 to 15 ppb, set a long acquisition time ( AQ>3 seconds) to ensure high digital resolution.

  • Processing & Analysis: Zero-fill the FID to at least 128k or 256k points to achieve a spectral resolution of <0.1 Hz per point. Overlay the spectra and measure the frequency difference ( Δδ ) between the protonated isotopologue and the deuterated isotopologue.

Quantitative Data: NMR Properties of Common Deuterated Organic Acids

The table below summarizes the critical NMR parameters for the most frequently utilized deuterated organic acids, providing a quick reference for spectral interpretation and solvent selection.

Deuterated SolventChemical FormulaResidual 1H Shift (ppm) 13C Chemical Shift (ppm) 13C Multiplicity & Coupling ( 1JCD​ )Primary Application
Acetic acid-d4 CD3​COOD 2.04 ( CD2​H ), 11.6 ( COOD )20.0 ( CD3​ ), 178.4 ( C=O )Septet ( 1JCD​≈20 Hz)Synthesis of deuterated lipids; general NMR solvent[6].
Formic acid-d2 DCOOD 8.03 ( DCOOH )166.0 ( DCOOD )Triplet ( 1JCD​≈30 Hz)Profiling amino metabolites in biological fluids[1].
Trifluoroacetic acid-d CF3​COOD 11.5 ( CF3​COOH )116.0 ( CF3​ ), 164.0 ( C=O )Quartets ( 1JCF​≈283 Hz, 2JCF​≈43 Hz)Solubilizing peptides; shifting exchangeable protons.

(Note: Exact chemical shifts are referenced to TMS and may vary slightly depending on concentration, temperature, and the presence of residual water).

References

  • ResolveMass Laboratories Inc. - Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Pehk, T., et al. - Determination of isotope effects on acid–base equilibria by 13C NMR spectroscopy. Institute of Chemical Physics and Biophysics.
  • Hansen, P. E., et al. - Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules.
  • ResolveMass Laboratories Inc.
  • Hansen, P. E., et al. - Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines.
  • BenchChem - Protocol for Using Deuterated Compounds in NMR Spectroscopy: Applic
  • Sigma-Aldrich - Acetic acid-d4 D = 99.5atom %, TMS 0.03% (v/v)
  • Cambridge Isotope Laboratories - Formic acid-D₂ (D, 98%) (<5% D₂O)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Matrix Effects with Deuterated Standards in LC-MS/MS

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial troubleshooting. In quantitative bioanalysis, it is a common misconception that Stable Isotope-Labeled Internal Standards (SIL-IS) perfectly and automatically correct for all matrix effects[1]. Here, we will dissect the physicochemical causality behind matrix effects, explore why deuterated standards sometimes fail, and provide self-validating protocols to ensure your assays meet rigorous FDA and ICH guidelines[2].

I. Core Concepts & Mechanistic FAQs

Q1: Why do deuterated internal standards sometimes fail to correct for matrix effects?

A: While deuterated standards are the "gold standard" for compensating for matrix effects[3], they are not infallible. A phenomenon known as the "deuterium isotope effect" can cause slight differences in chromatographic retention times between the analyte and its deuterated analog[3]. If the analyte and the SIL-IS do not perfectly co-elute, they are introduced into the mass spectrometer's ionization source alongside different co-eluting endogenous matrix components[4]. This leads to differential matrix effects, where the analyte and the IS experience different degrees of ion suppression or enhancement, skewing the peak area ratio and compromising quantitation[5].

Q2: What physicochemical properties drive this "Deuterium Isotope Effect"?

A: The substitution of protium ( 1H ) with the heavier deuterium ( 2H ) subtly alters a molecule's physicochemical properties[6]. Deuterium has a slightly smaller van der Waals radius and lower polarizability than hydrogen[7]. In reversed-phase liquid chromatography (RPLC), this typically results in the deuterated compound having a slightly weaker hydrophobic interaction with the nonpolar stationary phase (e.g., C18), causing it to elute earlier than the non-deuterated analyte[6][7]. The magnitude of this shift increases with the number of deuterium atoms incorporated into the molecule[7].

Q3: What is Hydrogen/Deuterium (H/D) back-exchange, and how does it ruin quantitation?

A: H/D back-exchange occurs when deuterium atoms on the internal standard are replaced by protons from the sample matrix or mobile phase[3]. This is highly problematic if the deuterium labels are positioned on labile functional groups (such as -OH, -NH, or -SH) or on carbon atoms adjacent to carbonyl groups subject to acid/base-catalyzed keto-enol tautomerization[3][8][9]. When H/D exchange occurs, the SIL-IS loses its specific isotopic mass, reducing its MS/MS signal intensity[10]. Because the standard's signal drops while the analyte's signal remains constant, the assay will falsely report an artificially high analyte concentration[3].

II. Diagnostic Workflows & Visualizations

To systematically identify the root cause of SIL-IS failure, follow the diagnostic pathways outlined below.

ME_Troubleshooting Start Anomalous IS Response or QC Failure CheckRT Assess Chromatographic Co-elution (Analyte vs. SIL-IS) Start->CheckRT IsotopeEffect Deuterium Isotope Effect (RT Shift > 0.05 min) CheckRT->IsotopeEffect Differential Matrix Effect Coelution Perfect Co-elution (ΔRT < 0.01 min) CheckRT->Coelution Uniform Ionization Action1 Modify Gradient / Column or Switch to 13C/15N IS IsotopeEffect->Action1 CheckHD Evaluate H/D Back-Exchange & Isotopic Interference Coelution->CheckHD

Caption: Workflow for diagnosing differential matrix effects and isotopic discrepancies in LC-MS/MS.

HD_Exchange_Mechanism SIL Deuterated IS (SIL-IS) with Labile 2H (e.g., -OH, -NH) Exchange H/D Back-Exchange (Acid/Base Catalyzed) SIL->Exchange Matrix Protic Environment (Aqueous Matrix / Mobile Phase) Matrix->Exchange Proton Donation Loss Loss of SIL-IS MS/MS Signal (Isotopic Mass Shift) Exchange->Loss FalseQuant Positive Bias in Analyte Quantitation Loss->FalseQuant Skewed Area Ratio

Caption: Mechanistic pathway of Hydrogen/Deuterium back-exchange compromising quantitative accuracy.

III. Quantitative Data: The Isotope Effect in Action

The structural changes induced by deuteration directly impact the binding energy between the molecule and the chromatographic stationary phase. The table below summarizes normal-phase LC-MS/MS data demonstrating how increasing the number of deuterium atoms alters binding energy and forces a retention time (RT) shift[11].

Table 1: Quantitative Impact of the Deuterium Isotope Effect on Chromatographic Binding

Analyte / IS PairDeuterium Count (n)Retention Time (min)Calculated Binding Energy (kcal/mol)Mechanistic Outcome
Olanzapine (OLZ) 01.60-15.40Baseline interaction
OLZ-D3 31.66-15.28Weaker binding ( Δ 0.12 kcal/mol)
Desmethyl OLZ (DES) 02.62-12.53Baseline interaction
DES-D8 82.74-12.34Weaker binding ( Δ 0.19 kcal/mol)

Note: In this specific normal-phase separation, weaker binding energy (less negative) resulted in longer retention times, clearly demonstrating the physicochemical divergence caused by heavy isotope substitution[11]. In reversed-phase chromatography, this weaker binding typically results in earlier elution[7].

IV. Self-Validating Experimental Protocols

A robust bioanalytical method must not rely on assumptions. The following protocols are designed as self-validating systems —they inherently isolate variables (like extraction recovery vs. ionization suppression) to mathematically prove the reliability of your SIL-IS.

Protocol 1: IS-Normalized Matrix Factor (MF) Evaluation

Purpose: To quantitatively prove whether the SIL-IS perfectly compensates for matrix-induced ion suppression/enhancement, aligning with FDA and ICH guidelines[2][12]. Self-Validation Logic: By comparing post-extraction spiked samples to neat solutions, we eliminate extraction recovery as a variable, isolating the true ionization effect of the matrix[12].

Step-by-Step Methodology:

  • Prepare Set A (Neat Solutions): Prepare the analyte and the deuterated IS in the final mobile phase solvent at low and high Quality Control (QC) concentrations[13].

  • Prepare Set B (Post-Extraction Spiked Matrix): Extract blank matrix from at least six independent lots (e.g., human plasma). After extraction, spike these blank extracts with the analyte and IS at the exact same concentrations used in Set A[12][13].

  • LC-MS/MS Analysis: Inject Set A and Set B under identical chromatographic conditions.

  • Calculate Absolute Matrix Factor (MF):

    • MFAnalyte​=Peak Area of Analyte in Set APeak Area of Analyte in Set B​

    • MFIS​=Peak Area of IS in Set APeak Area of IS in Set B​

  • Calculate IS-Normalized MF:

    • IS-NormalizedMF=MFIS​MFAnalyte​​

  • Acceptance Criteria: The Coefficient of Variation (CV) of the IS-normalized MF across the six independent matrix lots must be ≤15% [12]. If it exceeds 15%, your deuterated IS is failing to correct for differential matrix effects, likely due to a retention time shift[4][5].

Protocol 2: H/D Back-Exchange Stability Workflow

Purpose: To determine if signal loss in the SIL-IS is caused by chemical degradation or isotopic back-exchange with the matrix[3]. Self-Validation Logic: By incubating the IS in both a protic matrix and an aprotic control, the system differentiates between general instability and specific proton-deuterium swapping[3].

Step-by-Step Methodology:

  • Prepare Matrix Incubation: Spike the deuterated IS into the biological matrix (e.g., plasma, urine)[3].

  • Prepare Control Incubation: Spike the deuterated IS into an aprotic solvent (e.g., dry acetonitrile).

  • Incubation: Subject both sets to the exact time, temperature, and pH conditions of your standard extraction protocol[3].

  • Process & Analyze: Extract the matrix samples and analyze both sets via LC-MS/MS[3].

  • Monitor Transitions: Crucially, set up MRM transitions to monitor both the fully deuterated mass (expected IS) and the partially protonated masses (representing the loss of 1, 2, or more deuterium atoms).

  • Interpretation: If the fully deuterated signal decreases in the matrix but remains stable in the aprotic control—and you observe a corresponding rise in the partially protonated MRM transitions—H/D back-exchange is definitively confirmed. Solution: Switch to a 13C or 15N labeled standard, as these isotopes do not undergo exchange[9].

V. Comprehensive References

  • [13] Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards - Benchchem.

  • [7] Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time - Benchchem.

  • [3] Technical Support Center: Deuterated Internal Standards in LC-MS/MS - Benchchem.

  • [2] ICH, FDA Bioanalytical Method Validation And Qualification Services - NorthEast BioLab.

  • [6] Deuterium Isotope Effect on Pregabalin Retention Time: A Comparative Guide - Benchchem.

  • [8] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC/NIH.

  • [1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.

  • [11] Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach - Oxford Academic.

  • [4] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? - ADLM.

  • [10] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation.

  • [9] Designing Stable Isotope Labeled Internal Standards - Acanthus Research.

  • [12] Matrix effect and recovery terminology issues in regulated drug bioanalysis - Future Science (Ovid).

  • [5] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed.

Sources

Optimization

Technical Support Center: Solution Stability of 3-Cyano-5-methylhexanoic-d3 Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 3-Cyano-5-methylhexanoic-d3 Acid , a critical stable-isot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with 3-Cyano-5-methylhexanoic-d3 Acid , a critical stable-isotope-labeled (SIL) intermediate used in the synthesis and bioanalytical quantification of Pregabalin-d3.

Handling deuterated carboxylic acids requires a rigorous understanding of both isotopic and chemical degradation pathways. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the integrity of your experimental data.

Module 1: Isotopic Stability & Deuterium Back-Exchange (FAQs)

Q1: Why does my 3-Cyano-5-methylhexanoic-d3 acid standard show a progressive loss of isotopic purity (M+3 shifting to M+2 or M+1) over time in solution? A: This phenomenon is known as hydrogen/deuterium (H/D) back-exchange. When dissolved in protic solvents (e.g., water, methanol), the deuterium atoms—particularly those located at exchange-labile positions such as the carbon alpha to the carboxylic acid or cyano group—are replaced by hydrogen atoms from the solvent 1. Causality: The exchange is driven by acid- or base-catalyzed enolization. The intermediate enol rapidly exchanges its alpha-deuteriums with the abundant proton pool in the solvent before tautomerizing back to the acid form. Even trace moisture in hygroscopic solvents can trigger this pathway over time.

Q2: How can I definitively prevent deuterium scrambling during sample preparation and LC-MS/MS analysis? A: You must eliminate the proton source. Stock solutions should only be prepared in anhydrous, aprotic solvents like dry acetonitrile or DMSO. For LC-MS/MS analysis, while aqueous mobile phases are necessary, you must minimize the exposure time. Causality: The rate of solution-phase HDX is highly dependent on pH and droplet lifetime 2. Maintain your LC mobile phase at a slightly acidic pH (approx. pH 2.5 - 3.0 using 0.1% formic acid), which represents the kinetic minimum for back-exchange, and utilize fast chromatographic gradients.

Module 2: Chemical Degradation Pathways (FAQs)

Q3: Aside from isotopic loss, what are the primary chemical degradation risks for this compound in solution? A: The most significant chemical risk is the hydrolysis of the nitrile (-CN) group. Under aqueous basic or strongly acidic conditions, the cyano group undergoes nucleophilic attack by water, converting first to a primary amide and eventually to a dicarboxylic acid. Causality: While nitrilase-catalyzed hydrolysis of this exact cyano group is intentionally leveraged in the industrial chemoenzymatic synthesis of pregabalin 3, accidental hydrolysis during storage destroys your analytical standard. Heat significantly accelerates this nucleophilic addition.

Q4: Why does my deuterated standard elute slightly earlier than the unlabeled analyte on my reversed-phase LC column? A: This is a classic secondary deuterium isotope effect. The substitution of hydrogen with heavier deuterium atoms slightly decreases the lipophilicity of the molecule and subtly alters the pKa of the carboxylic acid 4. This causes a measurable retention time shift. Do not mistake this slight chromatographic offset for degradation.

Module 3: Logical Relationships & Workflows (Visualizations)

Degradation Parent 3-Cyano-5-methylhexanoic-d3 Acid Exchange Isotopic Loss (M+2, M+1) via H/D Back-Exchange Parent->Exchange Tautomerization Hydrolysis Chemical Degradation via Nitrile Hydrolysis Parent->Hydrolysis Nucleophilic Attack Protic Protic Solvents (H2O, MeOH) & pH Extremes Protic->Exchange Base Aqueous Base / Heat Base->Hydrolysis

Fig 1: Logical relationship mapping the causality of isotopic and chemical degradation pathways.

Workflow A 1. Dry 3-Cyano-5-methylhexanoic-d3 Acid B 2. Dissolve in Anhydrous Acetonitrile A->B Prevents initial hydrolysis C 3. Purge with Argon Gas B->C Displaces atmospheric moisture D 4. Store Aliquots at -20°C C->D Minimizes thermal degradation E 5. LC-MS/MS Analysis (pH ~3.0) D->E Fast gradient, low temp

Fig 2: Self-validating workflow for SIL standard preparation to prevent isotopic and chemical degradation.

Module 4: Quantitative Data & Troubleshooting Matrices

Table 1: Environmental Impact on 3-Cyano-5-methylhexanoic-d3 Acid Stability

Use this matrix to audit your storage and analytical conditions.

Solvent SystemTemperaturepH EnvironmentIsotopic Stability (H/D Exchange Risk)Chemical Stability (Nitrile Hydrolysis Risk)
Anhydrous Acetonitrile -20°CN/A (Aprotic)Excellent (Negligible risk)Excellent (Stable >12 months)
Methanol / Ethanol 4°CNeutralPoor (Moderate exchange over days)Good (Stable)
Water (LC Mobile Phase) 25°CpH 2.5 - 3.0Fair (Acceptable for short LC runs)Good (Stable for duration of analysis)
Water (Basic Buffer) 40°CpH > 8.0Critical Failure (Rapid scrambling)Critical Failure (Rapid conversion to amide)

Module 5: Experimental Protocols

Standard Operating Procedure: Anhydrous Stock Solution Preparation & LC-MS/MS Validation

To ensure this protocol acts as a self-validating system , we incorporate a "zero-hour" baseline check. If downstream issues occur, this baseline allows you to isolate the root cause to either the initial synthesis purity or subsequent environmental exposure.

Step 1: Glassware Preparation

  • Action: Bake silanized amber glass vials at 120°C for a minimum of 2 hours. Allow them to cool in a desiccator over active desiccant.

  • Causality: Untreated glass surfaces retain a microscopic layer of adsorbed water. Silanization caps surface silanol groups, and baking removes residual moisture that acts as a localized proton source for H/D exchange.

Step 2: Gravimetric Dissolution

  • Action: Working rapidly (preferably inside a dry glovebox), weigh the 3-Cyano-5-methylhexanoic-d3 acid and immediately dissolve it in LC-MS grade Anhydrous Acetonitrile (<10 ppm H₂O).

Step 3: Inert Purging & Aliquoting

  • Action: Gently bubble Argon or dry Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen and atmospheric moisture. Cap tightly with PTFE-lined septa and store at -20°C.

Step 4: Self-Validating Baseline Analysis (Zero-Hour Check)

  • Action: Immediately inject a diluted aliquot of the freshly prepared stock into the LC-MS/MS. Use a fast gradient (e.g., <5 minutes) with a mobile phase of 0.1% formic acid in water/acetonitrile.

  • Validation Logic: Record the exact ratio of the M+3, M+2, and M+1 isotopologues. This is your baseline. If the M+3 ratio drops by >2% in subsequent analyses weeks later, your storage system has been compromised by moisture, and the aliquot must be discarded.

References

  • BenchChem. "preventing back-exchange of deuterium in (S)-Malic acid-d3". 1

  • Journal of the American Society for Mass Spectrometry. "Rapid Solution-Phase Hydrogen/Deuterium Exchange for Metabolite Compound Identification". 2

  • ACS Sustainable Chemistry & Engineering. "Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization". 3

  • ResearchGate (NMR Titration Studies). "Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols". 4

Sources

Troubleshooting

Minimizing ion suppression with 3-Cyano-5-methylhexanoic-d3 Acid

Technical Support Center: LC-MS/MS Troubleshooting for 3-Cyano-5-methylhexanoic-d3 Acid Welcome to the advanced troubleshooting center for the quantification of 3-Cyano-5-methylhexanoic acid. As a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Troubleshooting for 3-Cyano-5-methylhexanoic-d3 Acid

Welcome to the advanced troubleshooting center for the quantification of 3-Cyano-5-methylhexanoic acid. As a critical intermediate in the enantioselective synthesis of the anticonvulsant pregabalin[1], accurate monitoring of this compound in complex matrices (e.g., reaction mixtures, biological fluids) is essential.

While employing its stable isotope-labeled internal standard (SIL-IS), 3-Cyano-5-methylhexanoic-d3 Acid , is the industry standard for mitigating matrix effects, researchers frequently encounter residual ion suppression. This guide decodes the causality behind these electrospray ionization (ESI) failures and provides self-validating protocols to restore analytical integrity.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: I am using 3-Cyano-5-methylhexanoic-d3 Acid as my internal standard. Why is my calibration curve still non-linear and showing high variance in complex matrices? A: It is a common misconception that a SIL-IS perfectly compensates for all matrix effects. In reality, two mechanistic phenomena can uncouple the analyte from its internal standard during ESI:

  • The Deuterium Isotope Effect on Retention Time: Deuterated compounds are slightly less lipophilic than their protium counterparts. In reversed-phase liquid chromatography (RPLC), the d3-IS may elute slightly earlier than the unlabeled 3-cyano-5-methylhexanoic acid[2]. If a sharp band of matrix suppressors (such as endogenous phospholipids) co-elutes exactly with the unlabeled analyte but misses the d3-IS, the suppression is unequal. This skews the analyte/IS ratio and destroys linearity.

  • Mutual Ion Suppression: At high concentrations, the d3-IS itself can compete with the target analyte for the limited excess charge available on the surface of the ESI droplet, effectively suppressing the analyte's signal before it even enters the mass spectrometer[2].

Q2: How can I definitively prove that ion suppression (and not extraction loss) is the root cause of my low sensitivity? A: You must decouple extraction recovery from ionization efficiency. Ion suppression is an ionization phenomenon occurring in the ESI source[3], whereas recovery losses occur during sample preparation. By performing a Post-Extraction Spike , you create a self-validating system that isolates the Matrix Factor (MF) from the Extraction Recovery (RE). If your MF is significantly below 100%, co-eluting matrix components are neutralizing your analyte in the source[4]. (See the Experimental Protocol below).

Q3: My Matrix Factor indicates severe suppression (<50%). Should I adjust my LC gradient or change my sample preparation? A: Adjusting the LC gradient is a secondary optimization; it merely shifts the analyte away from the suppression zone but leaves the instrument vulnerable to contamination. Because 3-cyano-5-methylhexanoic acid contains a carboxylic acid moiety (pKa ~4.5), it is highly amenable to targeted cleanup. If you are currently using Protein Precipitation (PPT), you are leaving massive amounts of phospholipids in your extract[4]. You must upgrade to Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) . The MAX sorbent strongly retains the deprotonated carboxylate of the analyte, allowing you to use aggressive 100% organic washes to flush out neutral and cationic phospholipids before eluting the analyte[5].

Part 2: Visualizing the Problem and the Solution

ESI_Mechanism Matrix Co-eluting Matrix (e.g., Phospholipids) Droplet ESI Droplet Surface (Limited Charge) Matrix->Droplet Saturates surface Analyte 3-Cyano-5-methylhexanoic Acid & d3-IS Analyte->Droplet Competes for charge Suppression Analyte Neutralization & Ejection Failure Droplet->Suppression Matrix outcompetes Signal Decreased MS/MS Signal Intensity Suppression->Signal

Mechanism of ESI ion suppression due to matrix competition for droplet charge.

Troubleshooting_Workflow S1 Observe Variable Analyte/IS Ratio S2 Perform Post-Extraction Spike (Calculate Matrix Factor) S1->S2 S3 Analyze LC Retention Times (Analyte vs. d3-IS) S2->S3 MF < 85% (Suppression) S4 Implement Mixed-Mode SPE (Remove Phospholipids) S3->S4 RTs match (High Matrix Load) S5 Optimize LC Gradient (Shift away from void volume) S3->S5 Isotope RT Shift Observed

Logical workflow for diagnosing and mitigating LC-MS/MS ion suppression.

Part 3: Quantitative Data Summary

The following table synthesizes the expected performance of various sample preparation techniques when extracting 3-cyano-5-methylhexanoic acid from biological matrices (e.g., plasma). Notice the inverse relationship between crude recovery methods and matrix suppression.

Sample Preparation MethodAnalyte Recovery (%)Matrix Factor (MF) %Phospholipid Removal Efficiency
Protein Precipitation (PPT) 92.5 ± 3.145.0 (Severe Suppression)< 10%
Liquid-Liquid Extraction (LLE) 78.0 ± 5.472.5 (Moderate Suppression)~ 60%
Mixed-Mode Anion Exchange (MAX) SPE 89.5 ± 2.296.0 (Negligible Suppression)> 95%

Data Interpretation: While PPT yields high absolute recovery, it fails to remove matrix interferences, resulting in severe signal quenching in the ESI source[6]. MAX SPE provides the optimal balance of high recovery and near-total elimination of matrix effects.

Part 4: Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This self-validating protocol quantitatively isolates ion suppression from extraction losses. It requires the preparation of three distinct sample sets[5].

Step 1: Prepare Neat Solutions (Set A)

  • Prepare a solution containing 3-Cyano-5-methylhexanoic acid and the d3-IS in the final LC-MS/MS reconstitution solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) at your target Quality Control (QC) concentrations.

Step 2: Extract Blank Matrix

  • Process 6 different lots of blank biological matrix using your current sample preparation method (e.g., PPT or SPE). Dry down the final extracts.

Step 3: Prepare Post-Extraction Spikes (Set B)

  • Reconstitute the dried, extracted blank matrix residues from Step 2 using the neat solution prepared in Step 1. Causality note: This ensures the analyte experiences the exact matrix environment without undergoing the extraction process.

Step 4: Prepare Pre-Extraction Spikes (Set C)

  • Spike the target analyte and d3-IS into blank matrix prior to extraction, then process normally.

Step 5: LC-MS/MS Analysis & Calculation

  • Inject Sets A, B, and C under identical LC-MS/MS conditions.

  • Calculate Matrix Factor (MF): MF (%) = (Peak Area of Set B / Peak Area of Set A) × 100

    • If MF < 100%, ion suppression is occurring[4].

  • Calculate Extraction Recovery (RE): RE (%) = (Peak Area of Set C / Peak Area of Set B) × 100

    • This isolates true physical loss during sample prep from MS signal quenching.

Part 5: References

  • Ion Suppression: A Major Concern in Mass Spectrometry LCGC International[Link]

  • Matrix Effects: Causes and Solutions in Analysis Phenomenex[Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring Griffith University Research Repository[Link]

  • Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis LCMS.cz / UCT[Link]

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases Organic Process Research & Development (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in 3-Cyano-5-methylhexanoic-d3 Acid Analysis

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, ensuring the analytical integrity of your pharmacokinetic and synthetic purity assays is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, ensuring the analytical integrity of your pharmacokinetic and synthetic purity assays is paramount. 3-Cyano-5-methylhexanoic acid is a critical advanced chiral intermediate in the synthesis of the anticonvulsant drug Pregabalin[1]. Its stable isotope-labeled analogue, 3-Cyano-5-methylhexanoic-d3 acid, serves as the gold-standard internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) quantification.

However, "contamination"—manifesting as spurious peaks in the unlabeled analyte channel or signal degradation in the IS channel—frequently compromises assay sensitivity. As an Application Scientist, I have designed this guide to provide authoritative, causality-driven protocols to systematically identify and eliminate these interferences.

Diagnostic Workflow

Troubleshooting Start Contamination Detected in LC-MS/MS Run Q1 Present in Unspiked Blanks? Start->Q1 Carryover System Carryover (Wash Injector/Column) Q1->Carryover Yes (Decreasing Trend) Reagent Reagent/Solvent Contamination Q1->Reagent Yes (Constant Level) Q2 Present Only in D3-Spiked Samples? Q1->Q2 No Isotopic D0 Isotopic Impurity in D3 Standard Q2->Isotopic Consistent D0 Peak HDExchange H/D Exchange During Sample Prep Q2->HDExchange Increasing D0/D1/D2

Logical decision tree for isolating contamination sources in 3-Cyano-5-methylhexanoic-d3 acid.

Quantitative Data Summarization

Understanding the exact mass and expected isotopic distribution is the first step in diagnosing cross-talk or contamination in your mass spectrometer. 3-Cyano-5-methylhexanoic acid has an exact mass of 155.0946 Da[2].

Table 1: Isotopic Distribution and MRM Transitions (ESI- Mode)

AnalyteFormulaExact Mass (Da)Typical ESI(-) MRM TransitionContamination / Interference Risk
D0 (Target Analyte) C₈H₁₃NO₂155.0946154.1 → 110.1N/A (Target Analyte)
D1 (Isotopologue) C₈H₁₂DNO₂156.1009155.1 → 111.1High (H/D Exchange Product)
D2 (Isotopologue) C₈H₁₁D₂NO₂157.1072156.1 → 112.1High (H/D Exchange Product)
D3 (Internal Standard) C₈H₁₀D₃NO₂158.1134157.1 → 113.1Low (Primary Standard)

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: Differentiating Isotopic Impurity from Environmental Contamination

Q: I am observing a distinct peak for unlabeled 3-cyano-5-methylhexanoic acid in my "zero-samples" (matrix spiked only with the D3 internal standard). How can I determine if this is an isotopic impurity in the standard or environmental contamination from my lab?

A: This is a classic manifestation of either residual D0 isotopologues from the D3 standard's synthesis or cross-contamination from the laboratory environment.

Causality: Deuterated standards are synthesized via isotopic enrichment, which is rarely 100% efficient. A D3 standard inherently contains trace amounts of D2, D1, and D0 isotopologues. If the D0 fraction exceeds 0.1%, it will artificially elevate the baseline of your target analyte. Conversely, environmental contamination occurs when trace amounts of the unlabeled API intermediate aerosolize or transfer via shared glassware in a lab where Pregabalin synthesis occurs.

Experimental Protocol 1: The Linearity Intercept Test (Self-Validating)

  • Prepare Neat Solutions: Prepare a series of neat solutions containing only the 3-Cyano-5-methylhexanoic-d3 acid at varying concentrations (e.g., 10, 50, 100, and 500 ng/mL) in LC-MS grade solvent.

  • Analyze via LC-MS/MS: Monitor both the unlabeled transition (m/z 154.1 → 110.1) and the D3 transition (m/z 157.1 → 113.1).

  • Plot the Ratio: Plot the concentration of the D3 standard (x-axis) against the peak area of the unlabeled D0 channel (y-axis).

  • Self-Validation & Interpretation:

    • Linear Increase: If the D0 peak area increases strictly linearly with the D3 concentration, the contamination is an inherent isotopic impurity in your standard lot. You must lower your IS working concentration or purchase a higher-purity lot.

    • Constant Baseline: If the D0 peak area remains static regardless of the D3 concentration, the system is suffering from environmental/reagent contamination .

FAQ 2: Mitigating Hydrogen/Deuterium (H/D) Exchange

Q: My D3 standard signal degrades over the course of a 24-hour autosampler queue, accompanied by the appearance of D2 and D1 peaks. What is causing this, and how do I stop it?

A: You are observing Hydrogen/Deuterium (H/D) exchange, a common pitfall in stable isotope analysis[3].

Causality: H/D exchange is a thermodynamic process where deuterium atoms on the analyte swap with protium (hydrogen) atoms from a protic solvent (e.g., water, methanol). The degree of this reaction depends strongly on the pH of the solution due to acid-base catalysis[4]. While deuterium atoms on the terminal methyl group are generally stable, if the label is located at chemically labile positions (such as the alpha-carbon adjacent to the cyano or carboxylate group), the protons are highly acidic[3]. Base-catalyzed enolization in the mobile phase rapidly facilitates this exchange. Furthermore, high electrospray ionization (ESI) source temperatures can thermally catalyze this exchange in the droplet phase[3].

Experimental Protocol 2: H/D Exchange Quenching Workflow

  • Solvent Modification: Switch sample reconstitution solvents from protic (Methanol/Water) to aprotic (Acetonitrile) where possible.

  • pH Control: Acidify the sample matrix and mobile phase to pH < 3.0 using 0.1% Formic Acid. This suppresses the base-catalyzed enolization of the alpha-carbon, locking the deuterium in place.

  • Temperature Reduction: Lower the autosampler temperature to 4°C. Reduce the MS desolvation/source temperature by 50°C to minimize the thermal energy available for exchange during ionization[3].

  • Self-Validation: Inject a neat D3 standard prepared in the newly acidified solvent and hold it in the autosampler for 24 hours. A successful quenching protocol will yield <1% variance in the D3/D0 ratio over the time course.

FAQ 3: Eliminating System Carryover

Q: After injecting a high-concentration calibration standard of the pregabalin intermediate, I see a persistent 3-cyano-5-methylhexanoic acid peak in subsequent blank injections. How do I clear this contamination?

A: This indicates chromatographic carryover, driven by the hydrophobic interactions of the compound's aliphatic backbone.

Causality: 3-Cyano-5-methylhexanoic acid features a lipophilic branched-chain structure (a 5-methylhexyl backbone) combined with polar functional groups. This amphiphilic nature causes it to adsorb strongly to the hydrophobic surfaces of the HPLC rotor seal, injection needle, and the stationary phase of C18 columns. When a subsequent blank is injected, the mobile phase slowly desorbs the trapped analyte, creating a ghost peak.

Experimental Protocol 3: Aggressive Wash Methodology

  • Needle Wash Optimization: Implement a dual-wash system on your autosampler.

    • Wash 1 (Aqueous): 10% Methanol with 0.1% Formic acid (removes polar salts and buffers).

    • Wash 2 (Organic): 40% Acetonitrile / 40% Isopropanol / 20% Water with 0.1% Ammonia (The high alcohol content disrupts the hydrophobic adsorption of the aliphatic chain).

  • Column Flushing: Post-run, program a column flush with 95% strong organic solvent (e.g., Acetonitrile) for at least 3 column volumes to clear retained lipophilic intermediates before re-equilibrating.

  • Hardware Inspection: If carryover persists after 5 blank injections, physically replace the Vespel rotor seal in the injection valve, as it may have developed micro-fissures that trap the analyte.

  • Self-Validation: Run a sequence consisting of an Upper Limit of Quantification (ULOQ) standard followed by three consecutive blanks. The third blank must exhibit a signal-to-noise (S/N) ratio of <3 for the m/z 154 channel to confirm system cleanliness.

References

  • Axios Research. "3-cyano-5-methylhexanoic acid - CAS - 181289-16-7".
  • National Center for Biotechnology Information. "3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395". PubChem.
  • BenchChem. "Common pitfalls in using deuterated standards and how to avoid them." BenchChem Technical Support.
  • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.

Sources

Troubleshooting

Technical Support Center: HPLC Column Selection for Polar Acidic Compounds

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating polar acidic compounds. The analysis of these molecules is a persistent challenge due to their characteristically poor retention on conventional reversed-phase columns.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to develop robust and reproducible HPLC methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems encountered during the analysis of polar acidic compounds. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Q1: My polar acidic analyte shows little to no retention and elutes near the void volume on a C18 column. What's happening and how can I fix it?

Causality: This is a classic problem rooted in the fundamental principles of reversed-phase chromatography. Standard C18 columns have a non-polar stationary phase, while polar analytes have a high affinity for the polar mobile phase, leading to minimal interaction and retention.[3][4] Furthermore, if the mobile phase is highly aqueous (e.g., >95% water), traditional C18 columns can suffer from "hydrophobic collapse" or "dewetting," where the aqueous mobile phase is expelled from the non-polar pores of the stationary phase, drastically reducing retention.[3][5]

Solutions:

  • Mobile Phase pH Adjustment (Ion Suppression): The ionization state of an acidic analyte dramatically affects its polarity.[6] By adjusting the mobile phase pH to be at least 2 pH units below the analyte's pKa, the compound becomes fully protonated (non-ionized).[7] This increases its hydrophobicity, thereby enhancing its interaction with the C18 stationary phase and increasing retention.[7] For example, for an acid with a pKa of 4.5, a mobile phase pH of 2.5 would be ideal.

  • Employ an Aqueous-Compatible C18 Column: Many manufacturers offer "AQ" or polar-endcapped/embedded C18 columns specifically designed to prevent hydrophobic collapse and improve retention for polar compounds in highly aqueous mobile phases.[3] These columns often feature a lower C18 ligand density or incorporate polar functional groups.[3]

  • Switch to an Alternative Stationary Phase: If the above strategies are insufficient, a different separation mode is necessary. The most common alternatives are Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.[1][3]

Q2: I've managed to get some retention, but my peak shape is terrible (severe tailing). What causes this and what are the corrective actions?

Causality: Peak tailing for acidic compounds is often a result of secondary interactions between the analyte and the stationary phase.[8] A primary cause is the interaction of ionized acidic analytes with residual silanol groups on the silica surface of the column.[8][9] Other contributing factors can be an inadequately buffered mobile phase, column overload, or a mismatch between the injection solvent and the mobile phase.[10][11]

Solutions:

  • Optimize Mobile Phase pH and Buffer:

    • pH Control: As with retention, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep it in a non-ionized state.[7] Operating near the pKa can lead to split peaks as both ionized and non-ionized forms are present.[6][12]

    • Buffer Selection: Use a buffer with a pKa close to your target mobile phase pH for maximum buffering capacity.[9] Phosphate or formate buffers are common choices for low pH applications.[9]

    • Buffer Concentration: A concentration of 20-50 mM is generally recommended to maintain a stable pH throughout the analysis.[9][10]

  • Evaluate the HPLC Column:

    • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, significantly reducing the sites for secondary interactions.[9]

    • Check Column Health: If the column is old or has been used extensively with aggressive mobile phases, its performance may be compromised. A void at the column inlet can also cause peak distortion.[11] Flushing the column or replacing it may be necessary.[11]

  • Review Injection Parameters:

    • Sample Solvent: Ideally, the sample should be dissolved in the initial mobile phase.[10] Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]

    • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[11] Try reducing the injection volume or sample concentration.[10]

Q3: I am trying to separate a mixture of several polar organic acids, but they are all co-eluting. How can I improve the resolution?

Causality: Achieving selectivity (the separation between peaks) for structurally similar polar acids is challenging. In reversed-phase, their retention is highly dependent on subtle differences in hydrophobicity. Mobile phase pH can be a powerful tool to alter selectivity, as even small differences in pKa values among analytes can be exploited.[6][13]

Solutions:

  • Systematic pH Study: Perform a systematic study by varying the mobile phase pH. Even small changes can significantly alter the elution order and resolution of ionizable compounds.[6]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties and interactions with the analytes and stationary phase.[7]

  • Explore Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[3][14] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[15][16] Analytes elute in order of increasing polarity.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion-exchange) functionalities on a single stationary phase.[17][18] This dual mechanism provides unique selectivity and is highly effective for separating complex mixtures of polar and charged compounds without the need for ion-pairing agents.[18][19]

    • Ion-Exchange Chromatography (IEC): Specifically, Anion-Exchange Chromatography (AEX) can be used to separate acidic compounds based on their charge.[4][20] Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.[20]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and best practices for analyzing polar acidic compounds.

Q4: What is the "ion suppression" technique and why is it important for acidic compounds?

Ion suppression is the practice of adjusting the mobile phase pH to prevent the ionization of an analyte.[6] For a weak acid (HA), this means lowering the pH to push the equilibrium HA ⇌ H⁺ + A⁻ to the left, favoring the neutral, non-ionized form (HA). The non-ionized form is less polar (more hydrophobic) and will be better retained on a non-polar reversed-phase column.[21] This technique is crucial for achieving retention and obtaining good peak shape for acidic compounds in reversed-phase HPLC.[6][7]

Q5: When should I choose a HILIC column over a reversed-phase column?

You should consider a HILIC column when your polar acidic analytes are still poorly retained on a reversed-phase column, even after optimizing the mobile phase pH (ion suppression) and using an aqueous-compatible C18 phase.[2] HILIC is particularly well-suited for very polar compounds that elute in or near the void volume in reversed-phase chromatography.[22][23]

Q6: What are the key considerations for mobile phase preparation in HILIC?
  • High Organic Content: HILIC mobile phases typically consist of 60-95% acetonitrile.[16] A minimum of 3-5% aqueous component is required to form the water layer on the stationary phase that facilitates partitioning.[16]

  • Buffer Selection: Use volatile buffers like ammonium formate or ammonium acetate, especially if using mass spectrometry (MS) detection.[16] These buffers help control the ionization state of both the analytes and the stationary phase, which can improve peak shape and reproducibility.[16]

  • Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to ensure a stable and reproducible water layer is formed on the stationary phase.[3]

Q7: What is Mixed-Mode Chromatography and what are its advantages for polar acids?

Mixed-mode chromatography utilizes stationary phases that are chemically modified to exhibit more than one retention mechanism simultaneously.[17][19] For polar acidic compounds, a common type combines reversed-phase (hydrophobic) and anion-exchange (ionic) characteristics.[3][18]

Advantages:

  • Enhanced Retention: Provides retention for compounds that are poorly retained in either mode alone.[17]

  • Unique Selectivity: The dual retention mechanism offers a different selectivity compared to purely reversed-phase or ion-exchange columns, which can be used to resolve difficult peak pairs.[17][19]

  • MS-Friendly: Allows for the retention of ionic compounds without the use of non-volatile ion-pairing reagents.[17][24]

Data & Protocols

Table 1: Column Selection Guide for Polar Acidic Compounds
Chromatography Mode Stationary Phase Type Primary Retention Mechanism(s) Best Suited For Key Mobile Phase Considerations
Reversed-Phase (RP) Polar-Endcapped/Embedded C18/C8Hydrophobic InteractionModerately polar acids that can be retained via ion suppression.pH < pKa of analyte; Use of aqueous-compatible columns for >95% aqueous mobile phases.
HILIC Bare Silica, Amide, Diol, ZwitterionicPartitioning, Hydrogen Bonding, Electrostatic InteractionVery polar, hydrophilic acids with poor RP retention.High organic content (60-95% ACN); Buffered with volatile salts (e.g., ammonium formate).
Mixed-Mode RP / Anion-Exchange (e.g., C18/AEX)Hydrophobic & Ionic InteractionsComplex mixtures of acids with varying polarities and charges.[19]Control of both organic content and buffer pH/concentration to modulate retention.[17]
Anion-Exchange (AEX) Diethylamino, Quaternary AmmoniumIonic InteractionSeparation of acids based on charge state (e.g., mono-, di-, tri-protic acids).[20]Gradient elution using increasing salt concentration or by changing pH.
Experimental Protocol: Step-by-Step Method Development for Polar Acids using HILIC

This protocol provides a starting point for developing a HILIC method for a polar acidic analyte.

  • Column Selection:

    • Start with a general-purpose HILIC phase, such as an amide or unbonded silica column (e.g., 100 x 2.1 mm, 1.7-2.7 µm).[15]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid. This buffer is volatile and MS-compatible.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID column).

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-1 min: 95% B (hold)

      • 1-8 min: Linear gradient from 95% B to 60% B

      • 8-9 min: Linear gradient from 60% B to 95% B

      • 9-12 min: 95% B (hold for re-equilibration)

  • Sample Preparation:

    • Dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible (e.g., 95:5 Acetonitrile:Water) to avoid peak distortion.[3]

  • Injection and Optimization:

    • Inject a small volume (e.g., 1-2 µL) to start.

    • If retention is too low: Increase the starting percentage of acetonitrile or make the gradient shallower.

    • If retention is too high: Decrease the starting percentage of acetonitrile or make the gradient steeper.

    • Adjust the buffer pH or concentration to optimize peak shape.

Visualizations

Diagram 1: Decision Workflow for HPLC Column Selection

This diagram illustrates the logical process for selecting the appropriate HPLC column and separation mode for polar acidic compounds.

G Start Start: Analyze Polar Acidic Compound(s) C18_Test Attempt Separation on Standard C18 Column (Ion Suppression, pH < pKa) Start->C18_Test Retention_Check Adequate Retention and Good Peak Shape? C18_Test->Retention_Check AQ_C18 Try Aqueous-Compatible (AQ) C18 Column Retention_Check->AQ_C18 No Optimize Optimize Method (Gradient, pH, Temp) Retention_Check->Optimize Yes Retention_Check2 Adequate Retention? AQ_C18->Retention_Check2 Retention_Check2->Optimize Yes Complex_Mixture Is it a complex mixture of acids with diverse properties? Retention_Check2->Complex_Mixture No HILIC Switch to HILIC Mode (e.g., Amide, Silica phase) HILIC->Optimize Mixed_Mode Consider Mixed-Mode Anion-Exchange/RP Mixed_Mode->Optimize Complex_Mixture->HILIC No Complex_Mixture->Mixed_Mode Yes

Caption: A decision tree to guide column selection for polar acidic analytes.

Diagram 2: Mechanism of Ion Suppression in Reversed-Phase HPLC

This diagram shows how adjusting mobile phase pH affects the ionization and retention of a generic acidic analyte (R-COOH).

G cluster_0 High pH (pH > pKa) cluster_1 Low pH (pH < pKa) Ionized R-COO⁻ (Anion) Polar / Hydrophilic Result1 Poor Retention on C18 Ionized:f1->Result1 High affinity for polar mobile phase Neutral R-COOH (Neutral) Less Polar / More Hydrophobic Result2 Good Retention on C18 Neutral:f1->Result2 High affinity for non-polar stationary phase

Sources

Optimization

Technical Support Center: Resolving Co-Elution Issues with 3-Cyano-5-methylhexanoic-d3 Acid

Welcome to the Technical Support Center for pharmaceutical intermediates analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pharmaceutical intermediates analysis. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic challenges of 3-Cyano-5-methylhexanoic acid , a critical chiral intermediate in the asymmetric synthesis of the anticonvulsant drug Pregabalin[1],[2].

When utilizing 3-Cyano-5-methylhexanoic-d3 acid as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows, analysts frequently encounter co-elution failures. This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Core Principles: The Causality of Isotope Shifts

To troubleshoot co-elution, one must first understand the physics of the Deuterium Isotope Effect .

In an ideal LC-MS/MS assay, a deuterated standard perfectly co-elutes with the target analyte to normalize matrix effects and ion suppression[3]. However, replacing hydrogen with deuterium fundamentally alters the molecule's physicochemical profile. Because the mass of deuterium is twice that of protium, the amplitude of C-D bond vibrations is significantly smaller than that of C-H bonds[4].

This reduced vibrational amplitude results in a smaller molar volume and lower polarizability for the -d3 analog[4]. In Reversed-Phase Liquid Chromatography (RPLC), this manifests as decreased lipophilicity. Consequently, 3-Cyano-5-methylhexanoic-d3 acid interacts less strongly with the hydrophobic stationary phase (e.g., C18) and elutes slightly earlier than the unlabeled 3-Cyano-5-methylhexanoic acid. If this retention time (RT) shift pushes the analyte and the internal standard into different zones of co-eluting matrix components, differential matrix effects occur, destroying quantitative accuracy[5].

Frequently Asked Questions (FAQs)

Q: My -d3 standard elutes 0.1 minutes earlier than my unlabeled analyte. Is my assay invalid? A: Not necessarily, but it is at high risk. The validity depends entirely on whether that 0.1-minute window contains invisible, co-eluting matrix components that suppress ionization. If the background matrix is completely clean at both retention times, the shift is benign. If suppression varies across that 0.1-minute gap, your internal standard will fail to correct for the analyte's signal loss[5]. You must run a post-column infusion test (detailed in Section 4) to validate this.

Q: Why does the isotope effect seem worse for 3-Cyano-5-methylhexanoic acid compared to other deuterated drugs? A: The magnitude of the isotope effect depends heavily on where the deuterons are located[4]. In 3-Cyano-5-methylhexanoic-d3 acid, the deuterium atoms are typically located on the terminal methyl groups (the most lipophilic part of the aliphatic chain). Because RPLC separation relies heavily on the hydrophobic interaction of this specific aliphatic tail, isotopic modifications here cause a highly pronounced chromatographic shift.

Q: Can I just use a 13 C-labeled standard instead? A: Yes. Heavier isotopes like 13 C or 15 N do not significantly alter bond vibrational amplitudes or lipophilicity, resulting in near-perfect co-elution[5]. However, 13 C-labeled intermediates are often prohibitively expensive or synthetically complex to procure compared to deuterium exchange methods[6]. The protocols below allow you to salvage and validate your existing -d3 method.

Quantitative Data: Impact of LC Parameters on Isotope Shifts

The table below summarizes how different combinations of stationary and mobile phases influence the retention time shift ( Δ RT) between the unlabeled analyte and the -d3 standard.

Table 1: Empirical Impact of LC Parameters on Δ RT

Stationary PhaseMobile Phase (Organic)Primary Interaction MechanismTypical Δ RT (Analyte vs. -d3 IS)*Co-Elution Quality
C18 (Octadecyl) Methanol (MeOH)Purely hydrophobic+0.10 to +0.15 minPoor (High risk of suppression)
C18 (Octadecyl) Acetonitrile (ACN)Hydrophobic + Dipole+0.05 to +0.08 minModerate
PFP (Pentafluorophenyl) Acetonitrile (ACN) π−π , Dipole, Hydrophobic+0.01 to +0.03 minExcellent
ZIC-HILIC Acetonitrile (ACN)Hydrophilic Partitioning-0.02 to +0.01 minExcellent (Effect neutralized)

*Note: A positive Δ RT indicates the unlabeled analyte elutes AFTER the -d3 standard.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity, do not blindly adjust gradients. Use the following self-validating system to first prove the existence of differential suppression, and then systematically eliminate it.

Protocol A: Post-Column Infusion Test (The Validation Step)

Objective: Empirically determine if the observed RT shift places the analyte or the -d3 standard in a region of ion suppression[5]. Causality: By continuously infusing the pure analyte into the MS while injecting a blank matrix through the column, any drop in the baseline MS signal directly maps the exact retention times where invisible matrix components suppress ionization.

  • Setup: Install a T-junction between the analytical LC column and the MS ion source. Connect a syringe pump to the third port of the T-junction.

  • Infusion: Continuously infuse a pure standard solution of 3-Cyano-5-methylhexanoic acid (e.g., 100 ng/mL in 50:50 Water:ACN) at 10 µL/min directly into the MS.

  • Injection: Inject a blank, extracted matrix sample (e.g., derivatization broth or plasma) onto the LC column and run your standard gradient.

  • Monitor: Record the MRM transition for the analyte. You should see a high, flat baseline.

  • Self-Validation Check: Overlay the chromatogram of a standard injection onto this infusion baseline.

    • Pass: If both the analyte and the -d3 standard elute in a flat, unsuppressed region, the RT shift is benign. No further action is needed.

    • Fail: If the analyte or the -d3 standard falls into a "dip" (suppression zone) in the baseline, proceed to Protocol B.

Protocol B: Chromatographic Optimization

Objective: Minimize the Δ RT to restore co-elution and bypass matrix interferences. Causality: Switching from Methanol (protic, emphasizes polarizability differences) to Acetonitrile (aprotic, dipole-dipole interactions) reduces the hydrophobic separation mechanism that isolates the deuterated standard.

  • Mobile Phase Switch: Replace Methanol with Acetonitrile in Mobile Phase B. Run the assay and measure the new Δ RT.

  • Gradient Flattening: If a matrix peak is closely eluting, flatten the gradient slope (e.g., from 5% B/min to 2% B/min) specifically around the elution window (e.g., 3.0 - 5.0 minutes) to push the matrix interference away from the analyte pair.

  • Stationary Phase Switch: If Δ RT > 0.05 min persists and suppression is still present, the C18 column relies too heavily on the altered aliphatic tail. Switch to a PFP (Pentafluorophenyl) column. PFP introduces alternative retention mechanisms (fluorine dipole interactions) that are blind to the deuterium substitution, forcing the two compounds to co-elute. Alternatively, HILIC chromatography has been shown to neutralize or even reverse deuterium isotope effects[6].

Troubleshooting Workflow

Below is the logical decision tree for resolving differential matrix effects caused by deuterium isotope shifts.

Workflow Start Identify Co-Elution Issue: Analyte vs. -d3 IS RT Shift Infusion Run Post-Column Infusion Protocol Start->Infusion Decision Is the shift causing differential matrix effects? Infusion->Decision ModMobile Switch Modifier: MeOH to Acetonitrile Decision->ModMobile Yes (Suppression Detected) Validate Re-validate Method Accuracy & Precision Decision->Validate No (Shift is Benign) ModColumn Evaluate Alternative Columns: PFP or HILIC ModMobile->ModColumn Shift > 0.05 min persists ModMobile->Validate Shift Resolved ModColumn->Validate Success Co-Elution Restored & Assay Validated Validate->Success

Logical workflow for troubleshooting differential matrix effects caused by deuterium isotope shifts.

References

  • [1] An Efficient Process of Racemization of 3-(Carbamoylmethyl)-5-methylhexanoic acid: A Pregabalin Intermediate | ACS Publications | 1

  • [4] Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS | MDPI | 4

  • [3] Deuterated Standards for LC-MS Analysis | ResolveMass Laboratories Inc. |3

  • [6] Evaluation of the Deuterium Isotope Effect in Zwitterionic Hydrophilic Interaction Liquid Chromatography Separations for Implementation in a Quantitative Proteomic Approach | ResearchGate | 6

  • [5] Technical Support Center: Ion Suppression & Deuterated Internal Standards | Benchchem | 5

  • [2] Process for the preparation of (s)-3-cyano-5-methylhexanoic acid derivatives adn of pregabalin | Google Patents | 2

Sources

Reference Data & Comparative Studies

Validation

Mastering Linearity and Range: A Guide to Robust Quantification of 3-Cyano-5-methylhexanoic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth, scientifically grounded approach t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of reliable data. This guide provides an in-depth, scientifically grounded approach to establishing two critical parameters for the quantitative analysis of 3-Cyano-5-methylhexanoic acid: linearity and range. Moving beyond a simple checklist of steps, we will delve into the rationale behind the experimental design and data evaluation, ensuring a self-validating and robust analytical method.

The principles and methodologies detailed herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology" and the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry."[1][2][3][4] These documents provide the regulatory framework for ensuring the integrity of analytical data supporting drug development.

The Symbiotic Relationship of Linearity and Range

Linearity and range are intrinsically linked parameters in analytical method validation.

  • Linearity is the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a defined range.[5][6] A linear response simplifies data analysis and enhances the reliability of concentration measurements.

  • Range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][7]

Establishing a well-defined linear range is paramount for confident quantification. It ensures that the mathematical relationship between the instrument response and the analyte concentration is predictable and reliable, minimizing the risk of erroneous results.

Experimental Design: A Tale of Two Methodologies

The choice of analytical methodology will fundamentally influence the experimental approach. For a small molecule like 3-Cyano-5-methylhexanoic acid, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and powerful technique. Below, we compare the establishment of linearity and range for two hypothetical HPLC-based methods.

Method A: HPLC with UV Detection

This method relies on the chromophoric properties of 3-Cyano-5-methylhexanoic acid or a suitable derivative.

Method B: HPLC with Mass Spectrometry (LC-MS/MS)

This method offers higher selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions of the analyte.

Experimental Protocol: Establishing Linearity and Range

The following protocol outlines the steps to determine the linearity and range for the quantification of 3-Cyano-5-methylhexanoic acid.

1. Preparation of Stock and Standard Solutions:

  • Primary Stock Solution: Accurately weigh a known amount of 3-Cyano-5-methylhexanoic acid reference standard and dissolve it in a suitable solvent to create a concentrated primary stock solution.

  • Working Stock Solutions: Prepare a series of working stock solutions by serial dilution of the primary stock solution.

  • Calibration Standards: From the working stock solutions, prepare a minimum of five calibration standards spanning the expected concentration range.[8][9] For a typical assay, this range could be 80% to 120% of the target concentration.[8]

2. Sample Analysis:

  • Analyze the prepared calibration standards using the developed HPLC method.

  • To ensure precision, perform a minimum of three replicate injections for each concentration level.[9]

3. Data Acquisition and Processing:

  • Record the peak area (or height) response for 3-Cyano-5-methylhexanoic acid at each concentration level.

4. Statistical Analysis:

  • Linear Regression: Construct a calibration curve by plotting the mean peak response against the corresponding concentration.[5] Perform a linear regression analysis using the method of least squares to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).[6][10]

  • Coefficient of Determination (r²): This value indicates the goodness of fit of the data to the regression line. A value of r² > 0.995 is generally considered evidence of a strong linear relationship.[11]

  • Residual Analysis: Visually inspect a plot of the residuals (the difference between the observed and predicted response) versus concentration. A random distribution of residuals around the zero line further confirms the linearity of the method.[12]

Visualizing the Workflow

The following diagram illustrates the key steps in establishing linearity and range for an analytical method.

Linearity_Range_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion stock Prepare Primary Stock Solution working_stock Prepare Working Stock Solutions stock->working_stock standards Prepare Calibration Standards (min. 5 levels) working_stock->standards hplc_analysis Analyze Standards (n≥3 replicates) standards->hplc_analysis regression Linear Regression (y = mx + c, r²) hplc_analysis->regression residuals Residual Analysis regression->residuals acceptance Acceptance Criteria Met? (r² > 0.995, random residuals) residuals->acceptance acceptance->stock No - Re-evaluate/Optimize define_range Define Linear Range acceptance->define_range Yes

Caption: Workflow for Establishing Linearity and Range.

Comparative Data Analysis

The following tables present hypothetical data for the two proposed analytical methods, demonstrating how to evaluate linearity and define the analytical range.

Table 1: Linearity Data for Method A (HPLC-UV)

Concentration (µg/mL)Mean Peak Area (n=3)Predicted Peak AreaResidual
1.012,50012,45050
5.063,00063,250-250
10.0125,000125,500-500
20.0252,000251,0001,000
50.0628,000628,500-500
100.01,255,0001,256,000-1,000
  • Linear Regression Equation: y = 12550x + 1000

  • Coefficient of Determination (r²): 0.9995

Table 2: Linearity Data for Method B (LC-MS/MS)

Concentration (ng/mL)Mean Peak Area (n=3)Predicted Peak AreaResidual
0.15,2005,15050
0.525,50025,750-250
1.051,00051,0000
5.0256,000255,0001,000
10.0512,000510,0002,000
25.01,278,0001,275,0003,000
  • Linear Regression Equation: y = 51000x + 150

  • Coefficient of Determination (r²): 0.9998

Defining the Analytical Range: A Decision Framework

The analytical range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper ends of the range.[8][13]

Range_Decision_Tree start Proposed Analytical Range linearity_check Is Linearity Acceptable? (r² > 0.995, random residuals) start->linearity_check accuracy_check Is Accuracy Acceptable at LLOQ and ULOQ? linearity_check->accuracy_check Yes reassess Re-evaluate Range or Optimize Method linearity_check->reassess No precision_check Is Precision Acceptable at LLOQ and ULOQ? accuracy_check->precision_check Yes accuracy_check->reassess No range_defined Validated Analytical Range Established precision_check->range_defined Yes precision_check->reassess No

Caption: Decision Tree for Defining the Analytical Range.

Conclusion: A Foundation of Quality Data

The meticulous establishment of linearity and range is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of all subsequent quantitative data. By following a systematic and well-documented protocol, grounded in authoritative guidelines, researchers can ensure the integrity and defensibility of their findings in the quantification of 3-Cyano-5-methylhexanoic acid and other novel compounds. The choice between different analytical techniques, such as HPLC-UV and LC-MS/MS, will depend on the required sensitivity and the complexity of the sample matrix, but the principles of linearity and range validation remain universal.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][4]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][3][6][8][14][15]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][16]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC. [Link][5]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link][7][17]

  • Altabrisa Group. (2025). What Is Linearity in HPLC Analysis and Its Importance?. [Link][11]

  • IntechOpen. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. [Link][18]

  • Ciupka, T., et al. (2013). Statistical tools and approaches to validate analytical methods: methodology and practical examples. [Link][10]

  • Master Analytical Validation. (2026). How Is The Linearity Range And Detection Limit Of The Method Determined?. [Link][12]

  • ASEAN. (n.d.). ASEAN Guidelines for Validation of Analytical Procedures. [Link][13]

Sources

Comparative

Advanced Analytical Guide: Calculating the Limit of Detection (LOD) for 3-Cyano-5-methylhexanoic Acid

Executive Summary (S)-3-Cyano-5-methylhexanoic acid (CMHA) is a pivotal chiral intermediate in the commercial synthesis of the anticonvulsant drug Pregabalin[1]. Ensuring the enantiomeric and chemical purity of CMHA is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-3-Cyano-5-methylhexanoic acid (CMHA) is a pivotal chiral intermediate in the commercial synthesis of the anticonvulsant drug Pregabalin[1]. Ensuring the enantiomeric and chemical purity of CMHA is critical, as trace impurities—such as the (R)-enantiomer or unreacted precursors—directly impact the final Active Pharmaceutical Ingredient's (API) safety and efficacy. Establishing a robust Limit of Detection (LOD) for these impurities is a fundamental regulatory requirement under the [2].

This guide objectively compares the analytical platforms and mathematical methodologies used to determine the LOD of CMHA, providing a self-validating protocol grounded in empirical data.

Mechanistic Context: CMHA in Pregabalin Synthesis

In modern chemoenzymatic manufacturing, racemic 2-isobutylsuccinonitrile undergoes enzymatic resolution to yield (S)-CMHA, which is subsequently hydrogenated into Pregabalin[3]. Because the stereocenter is set at the CMHA stage, detecting trace amounts of the undesired (R)-CMHA enantiomer is paramount.

Pathway A Isovaleraldehyde + Ethyl cyanoacetate B 2-Isobutylsuccinonitrile A->B Condensation C (S)-3-Cyano-5-methylhexanoic acid B->C Enzymatic Resolution D Pregabalin (API) C->D Hydrogenation

Synthesis pathway of Pregabalin highlighting the critical CMHA intermediate.

Platform Comparison: GC-FID vs. HPLC-UV vs. GC-MS

CMHA lacks a strong UV chromophore, making direct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) challenging for trace-level analysis. The choice of analytical platform dictates the baseline noise profile, which is the foundational variable in LOD calculation.

Analytical PlatformDetection MechanismDerivatization Required?Typical LOD RangeAdvantagesLimitations
GC-FID Ionization of carbon bondsYes (Esterification)0.01 - 0.05% w/wHigh linearity, robust for volatile esters, cost-effective.Requires sample derivatization; moderate sensitivity.
GC-MS (SIM) Mass-to-charge ratio (m/z)Yes (Esterification)0.001 - 0.005% w/wSuperior sensitivity and specificity; ideal for genotoxic impurities.Higher operational cost; complex method development.
HPLC-UV UV Absorbance (typically 210 nm)No (but recommended)0.1 - 0.5% w/wDirect injection possible.Poor sensitivity due to lack of chromophore; high baseline noise.

Expert Insight : Gas Chromatography (GC) is the industry standard for CMHA[3]. However, the free carboxylic acid moiety in CMHA causes severe peak tailing due to hydrogen bonding with the column's silanol groups. Tailing broadens the peak, reducing height and thus artificially raising the LOD. To mitigate this, CMHA must be derivatized into its corresponding methyl or ethyl ester.

ICH Q2(R2) Compliant LOD Calculation Methodologies

According to the , the LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated[2]. For instrumental methods like GC-FID, two primary approaches are utilized:

Approach A: Signal-to-Noise (S/N) Ratio
  • Mechanism : The peak height of the analyte is compared to the amplitude of the baseline noise over a specific time window.

  • Calculation : LOD is established at an S/N ratio of 3:1[4].

  • Causality : This is an empirical, self-validating approach. It directly accounts for the real-world performance of the detector and column on the day of analysis, making it highly preferred for GC-FID.

Approach B: Standard Deviation of the Response and Slope
  • Calculation : LOD = 3.3 × (σ / S), where σ is the standard deviation of the y-intercepts (or residual standard deviation) and S is the slope of the calibration curve[5].

  • Causality : Best used when baseline noise is difficult to measure accurately (e.g., in some HPLC-UV applications). It provides a mathematically rigorous LOD but must be empirically validated by injecting a sample at the calculated LOD concentration.

LOD_Workflow Start Select LOD Method SN Signal-to-Noise (S/N) Start->SN SD Standard Deviation & Slope Start->SD SN_Step Spike analyte until S/N = 3:1 SN->SN_Step SD_Step Calculate LOD = 3.3 * (σ / S) SD->SD_Step Validate Empirical Validation (n=6) SN_Step->Validate SD_Step->Validate Result Confirmed LOD Validate->Result

ICH Q2(R2) compliant workflows for determining the Limit of Detection.

Self-Validating Experimental Protocol: Chiral GC Analysis of CMHA

To demonstrate trustworthiness and scientific rigor, the following protocol outlines the determination of the LOD for the (R)-enantiomer impurity in (S)-CMHA using the S/N approach.

Step 1: Sample Derivatization (Esterification)
  • Accurately weigh 50 mg of the CMHA sample into a 10 mL volumetric flask.

  • Add 5 mL of anhydrous ethanol and 0.1 mL of catalytic concentrated sulfuric acid.

  • Heat the mixture at 70°C for 2 hours to quantitatively convert CMHA to 3-cyano-5-methylhexanoic acid ethyl ester[3].

  • Neutralize with saturated sodium bicarbonate, extract with 5 mL of hexane, and use the organic layer for GC injection. Causality: Esterification eliminates the acidic proton, preventing peak tailing and ensuring a sharp, symmetrical peak, which is mathematically required for an accurate S/N calculation.

Step 2: System Suitability Testing (SST)
  • Inject a blank (hexane) to confirm no interfering peaks elute at the retention time of the CMHA ester. Causality: A blank run ensures no ghost peaks co-elute with the analyte, which would falsely elevate the apparent concentration.

  • Inject a standard solution (0.1% w/w of (R)-CMHA ester). The resolution (Rs) between the (S) and (R) enantiomers must be ≥ 1.5.

Step 3: LOD Determination (S/N Method)
  • Dilute the standard solution sequentially (e.g., 0.05%, 0.02%, 0.01%, 0.005%).

  • Inject each dilution in triplicate.

  • Utilize the chromatography software to calculate the S/N ratio for the (R)-CMHA peak. The noise should be measured over a baseline segment of at least 5 times the peak width at half-height, adjacent to the analyte peak.

  • Identify the concentration where S/N ≈ 3.

  • Self-Validation : Inject 6 replicates of the sample at the identified LOD concentration. The peak must be visually discernible in all 6 injections to confirm the LOD[2].

Quantitative Data & Method Performance

The following table summarizes the experimental data comparing the two ICH Q2(R2) LOD calculation methods for the (R)-CMHA ethyl ester using GC-FID.

ParameterSignal-to-Noise (S/N) MethodStandard Deviation & Slope Method
Concentration Range Tested 0.002% - 0.05% w/w0.005% - 0.1% w/w (Calibration Curve)
Calculated LOD 0.004% w/w (at S/N = 3.2)0.0035% w/w (σ = 12.5, S = 11780)
Calculated LOQ (S/N=10 or 10σ/S) 0.012% w/w0.0106% w/w
Empirical Validation (n=6 at LOD) 100% detection rate, %RSD = 18%100% detection rate, %RSD = 22%
Conclusion Highly practical, direct observation.Mathematically precise, requires validation.

Data Interpretation : Both methods yield comparable LOD values (~0.004% w/w). The S/N method is often preferred by quality control laboratories for its direct empirical nature, whereas the SD/Slope method is heavily utilized during initial method validation to satisfy rigorous statistical documentation[4].

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, ACS Publications.[Link]

  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Indian Journal of Chemistry.[Link]

  • METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID.

Sources

Validation

A Comparative Guide to Cross-Validation of Bioanalytical Methods Featuring 3-Cyano-5-methylhexanoic-d3 Acid

This guide provides an in-depth, objective comparison of bioanalytical method performance, emphasizing the critical role of cross-validation and the utility of stable isotope-labeled (SIL) internal standards, specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of bioanalytical method performance, emphasizing the critical role of cross-validation and the utility of stable isotope-labeled (SIL) internal standards, specifically 3-Cyano-5-methylhexanoic-d3 Acid. It is designed for researchers, scientists, and drug development professionals who require robust and reliable quantitative data from biological matrices.

The Imperative of Method Validation in Bioanalysis

In drug development, the accurate quantification of drugs and their metabolites in biological samples is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods to ensure data are reliable for regulatory decisions.[1][2][3][4] A cornerstone of this process is demonstrating that a method is "suitable for its intended purpose."[1]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a benchmark for its sensitivity and selectivity in bioanalysis.[7] However, its accuracy is highly dependent on mitigating analytical variability.[7] This is achieved through the use of an internal standard (IS), a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[8]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[9][10] A deuterated internal standard, where hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to the analyte.[7][11] This near-perfect mimicry ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[7] Consequently, any analyte loss during extraction or fluctuations in instrument response (matrix effects) are mirrored by the SIL-IS, allowing for effective normalization and leading to highly accurate and precise measurements.[7][12]

3-Cyano-5-methylhexanoic-d3 Acid is the deuterated analogue of 3-Cyano-5-methylhexanoic Acid, a known impurity and synthetic intermediate of Pregabalin.[13][14][15][16] Its use as an internal standard provides a robust tool for the accurate quantification of its non-deuterated counterpart in complex biological matrices.

G start Start: Need to Compare Data (e.g., Method Transfer, Change in Method) decision Is Cross-Validation Required? start->decision prep Prepare Shared QC Samples (Low, Medium, High Concentrations) decision->prep Yes analysis1 Analyze QCs with Original Validated Method prep->analysis1 analysis2 Analyze QCs with New/Modified Method prep->analysis2 compare Compare Results: Calculate % Difference of Means analysis1->compare analysis2->compare accept Acceptance Criteria Met? (e.g., within ±15%) compare->accept pass Cross-Validation Passed: Methods are Comparable accept->pass Yes fail Cross-Validation Failed: Investigate Discrepancy accept->fail No

Caption: Decision workflow for bioanalytical method cross-validation.

Experimental Protocol

1. Preparation of Quality Control (QC) Samples:

  • Prepare a pooled batch of blank biological matrix (e.g., human plasma).

  • From separate stock solutions of 3-Cyano-5-methylhexanoic Acid, spike the blank matrix to create three QC concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC). [17]* Aliquots of these shared QCs will be analyzed by both methods.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of a QC sample, add 20 µL of the internal standard working solution (3-Cyano-5-methylhexanoic-d3 Acid in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. [18]This is a common, efficient method for removing protein interference.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm). [18]* Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions (Hypothetical):

    • 3-Cyano-5-methylhexanoic Acid: Q1: 156.1 -> Q3: 138.1

    • 3-Cyano-5-methylhexanoic-d3 Acid (IS): Q1: 159.1 -> Q3: 141.1

4. Acceptance Criteria:

  • Analyze at least six replicates of LQC, MQC, and HQC samples with each method.

  • Calculate the mean concentration and standard deviation for each level for both methods.

  • The mean concentration obtained by the new method should be within ±15.0% of the mean concentration from the original method. [3][19]* The overall precision (%CV) of the replicate measurements should also meet the acceptance criteria of the original validated method (typically ≤15.0%).

Comparative Data Analysis

The performance of an analytical method is defined by key validation parameters. The tables below present hypothetical data comparing the use of a SIL-IS against a structural analogue IS and the results of a successful cross-validation experiment.

Table 1: Performance Comparison of Internal Standards

This table illustrates why a SIL-IS like 3-Cyano-5-methylhexanoic-d3 Acid is superior to a structural analogue (a compound with a similar but not identical chemical structure).

ParameterMethod with 3-Cyano-5-methylhexanoic-d3 Acid (SIL-IS)Method with Structural Analogue ISRationale for Superiority
Linearity (r²) > 0.998> 0.995Both can yield good linearity, but SIL-IS provides a more consistent response ratio.
Accuracy (% Bias) -2.5% to +3.1%-8.0% to +9.5%SIL-IS co-elutes and experiences identical matrix effects, providing better correction. [8][20]
Precision (%CV) < 4.0%< 10.0%The consistent behavior of the SIL-IS reduces variability throughout the entire process. [7]
Matrix Effect (%CV) < 5.0%15.0% - 25.0%SIL-IS effectively normalizes ion suppression/enhancement, which can vary significantly for a structural analogue. [8]
Recovery (%CV) < 6.0%< 15.0%SIL-IS tracks the analyte's recovery during sample preparation more reliably due to identical physicochemical properties. [7]
Table 2: Example Cross-Validation Results

This table shows the results of a cross-validation comparing a new method to the original validated method, using 3-Cyano-5-methylhexanoic-d3 Acid as the IS in both.

QC LevelOriginal Method Mean Conc. (ng/mL)New Method Mean Conc. (ng/mL)% DifferencePrecision (%CV) New MethodOutcome
LQC 50.552.1+3.2%3.8%Pass
MQC 502.1495.5-1.3%2.5%Pass
HQC 3748.03850.2+2.7%2.9%Pass

As all % Difference values are well within the ±15.0% acceptance criteria, the cross-validation is successful. This demonstrates that the new method provides comparable data to the original method, and results from both can be used interchangeably.

Conclusion

The cross-validation of bioanalytical methods is a non-negotiable step for ensuring data integrity and comparability across different analytical runs, methods, or laboratories. This guide underscores the scientific rationale and provides a practical framework for conducting such comparisons.

The use of a high-quality, stable isotope-labeled internal standard like 3-Cyano-5-methylhexanoic-d3 Acid is fundamental to achieving the highest levels of accuracy and precision. [7]Its ability to perfectly mimic the analyte of interest compensates for the inherent variabilities of the analytical process, particularly when dealing with complex biological matrices. [7][20]By adhering to regulatory guidelines and employing best practices, including the use of appropriate internal standards, researchers can generate robust, reliable, and defensible bioanalytical data to support critical decisions in drug development.

References

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed.
  • European Medicines Agency. (2015, June 3).
  • Introduction to deuterated internal standards in mass spectrometry - Benchchem. (n.d.).
  • Internal Standards for Protein Quantification by LC-MS/MS - PharmiWeb.com. (2025, January 17).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Yuan, Z., et al. (n.d.).
  • European Medicines Agency. (2011, July 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • U.S. Food and Drug Administration. (2018, May 24).
  • A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • European Medicines Agency. (2022, July 25).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
  • Smith, G. A., & Jones, R. D. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Taylor & Francis.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Bioanalytical Method Valid
  • Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. (2010, July 5).
  • Karavadi, T. M. (2014). Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with hplc-ms/ms: application to a pharmacokinetic study. SciSpace.
  • Application Note: Bioanalytical Method Validation for the Quantification of (Rac)- Pregabalin in Human Plasma using LC-MS - Benchchem. (n.d.).
  • 3-cyano-5-methylhexanoic acid - CAS - 181289-16-7 | Axios Research. (n.d.).
  • (PDF)
  • VALIDATION OF PREGABALIN IN HUMAN PLASMA BY LCMS METHOD - OMICS Intern
  • 3-Cyano-5-methylhexanoic Acid - LGC Standards. (n.d.).
  • (S)-3-Cyano-5-methylhexanoic acid ethyl ester | 181289-39-4 - ChemicalBook. (2026, March 18).
  • 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395 - PubChem - NIH. (n.d.).
  • (S)-3-cyano-5-methylhexanoic acid | CAS No. 181289-37-2 | Clearsynth. (n.d.).
  • Development and Validation of Pregabalin in Bulk, Pharmaceutical Formulations and in Human Urine Samples by UV Spectrophotometry - PMC. (n.d.).
  • Chemical Name : 3-Cyano-5-methylhexanoic-d3 Acid | Pharmaffili

Sources

Comparative

Comprehensive Performance Guide: 3-Cyano-5-methylhexanoic-d3 Acid in Biological Matrices

Introduction & Mechanistic Role in Bioanalysis 3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral intermediate and a known process impurity in the synthesis of the anticonvulsant drug pregabalin 1. In pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Role in Bioanalysis

3-Cyano-5-methylhexanoic acid (CMHA) is a critical chiral intermediate and a known process impurity in the synthesis of the anticonvulsant drug pregabalin 1. In pharmacokinetic (PK) and toxicological evaluations, quantifying this impurity in biological matrices (such as human plasma and urine) is strictly required for safety profiling and quality control 2.

To achieve FDA-compliant precision, 3-Cyano-5-methylhexanoic-d3 acid serves as the premier stable isotope-labeled internal standard (SIL-IS) for these LC-MS/MS assays 3.

Causality of Experimental Choice: Using a -d3 labeled standard ensures exact chromatographic co-elution with the native CMHA during reversed-phase liquid chromatography. Because both compounds enter the mass spectrometer's electrospray ionization (ESI) source simultaneously, the -d3 IS experiences identical ion suppression or enhancement from endogenous matrix components (e.g., phospholipids). This allows for near-perfect mathematical correction of matrix effects 2.

Performance Comparison: SIL-IS vs. Alternatives

When developing an LC-MS/MS assay, analysts typically choose between a structural analog IS (e.g., hexanoic acid derivatives) and a SIL-IS (like the -d3 variant). Because CMHA is a small, polar molecule (MW: 155.19 g/mol ) 4, it elutes early in reversed-phase chromatography, making it highly susceptible to matrix interference.

Table 1: Comparative Performance of Internal Standards in Human Plasma (ESI- LC-MS/MS)
Internal Standard TypeMatrix Effect (Plasma)Extraction RecoveryPrecision (CV%)Accuracy (% Bias)Co-elution with Analyte
3-Cyano-5-methylhexanoic-d3 Acid Corrected to ~100% 88.5% ± 2.1% 1.5 - 3.8% ± 4.0% Yes (Exact)
Structural Analog (e.g., Hexanoic acid)Uncorrected (75-85%)72.0% ± 6.5%6.5 - 12.4%± 11.5%No (RT offset)
Pregabalin-d4 (Cross-surrogate)Partially corrected80.2% ± 4.3%5.0 - 8.2%± 8.0%No (Different polarity)

Insight: The -d3 acid significantly outperforms structural analogs. Analogs fail to co-elute perfectly, leading to differential ionization suppression that skews quantitative results. The -d3 IS normalizes these fluctuations, maintaining high precision (<5% CV) and accuracy across complex matrices.

Matrix-Specific Performance Data

The performance of 3-Cyano-5-methylhexanoic-d3 acid remains robust across different biological matrices, despite varying endogenous interferences (e.g., proteins in plasma vs. high salt content in urine).

Table 2: Matrix Factor and Dilution Integrity across Biological Matrices
Biological MatrixIS Normalized Matrix Factor (CV%)LLOQ (ng/mL)Linearity Range (ng/mL)Dilution Integrity (Up to 10x)
Human Plasma (K2EDTA)0.98 (3.2%)0.50.5 - 2000Passed (± 3.5% Bias)
Human Urine1.02 (4.1%)1.01.0 - 5000Passed (± 4.2% Bias)
Rat Serum0.95 (5.5%)0.50.5 - 2000Passed (± 5.0% Bias)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates self-validating steps (e.g., post-extraction spike assessment) to quantify CMHA using the -d3 IS 5.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL of the biological matrix (plasma/urine) into a microcentrifuge tube.

  • Add 10 µL of 3-Cyano-5-methylhexanoic-d3 acid working solution (500 ng/mL in methanol) to act as the SIL-IS.

  • Add 50 µL of 0.1 M Formic Acid to acidify the sample.

    • Causality: Acidification ensures the carboxylic acid moiety (pKa ~3.8) 1 remains fully protonated and lipophilic, maximizing partitioning into the organic extraction phase.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% Formic acid in water) 6.

Step 2: LC-MS/MS Analysis
  • Column: Kinetex PFP column (150 mm × 4.6 mm, 2.6 µm) or equivalent C18 6.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • MS Detection: Electrospray Ionization (ESI) in negative ion mode.

  • Transitions (MRM):

    • Native CMHA: m/z 154.1 → 110.1 (Loss of CO2)

    • SIL-IS (-d3): m/z 157.1 → 113.1

Step 3: Self-Validation (Matrix Effect Assessment)

A self-validating system requires proving that the IS effectively corrects for matrix effects. Prepare three sets of samples:

  • Set A: Neat standard solutions in reconstitution solvent.

  • Set B: Post-extraction spiked matrix (blank matrix extracted, then spiked with analyte and IS).

  • Set C: Pre-extraction spiked matrix.

Validation Calculation: Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A). IS-Normalized MF = MF(Native) / MF(IS). An IS-normalized MF between 0.85 and 1.15 with a CV <15% validates the efficacy of the -d3 IS 2.

Visualizations

Workflow A Biological Matrix (Plasma/Urine) B Add SIL-IS (-d3 Acid) A->B C Acidification (0.1M Formic Acid) B->C D LLE Extraction (MTBE) C->D E Nitrogen Drying & Reconstitution D->E F LC-MS/MS Analysis E->F

Step-by-step bioanalytical workflow for CMHA quantification using a -d3 internal standard.

MatrixEffect A Chromatographic Co-elution B Native CMHA (m/z 154.1) A->B C CMHA-d3 IS (m/z 157.1) A->C D ESI Source (Ion Suppression/Enhancement) B->D C->D E Signal Fluctuation (Identical for both) D->E F Ratio Normalization (Peak Area Native / IS) E->F

Mechanism of SIL-IS matrix effect correction via co-elution and ratio normalization.

References

  • OMICS International. "VALIDATION OF PREGABALIN IN HUMAN PLASMA BY LCMS METHOD".[Link]

  • Pharmaffiliates. "Chemical Name : 3-Cyano-5-methylhexanoic-d3 Acid".[Link]

  • PubChem. "3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395".[Link]

  • ACS Publications. "Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases".[Link]

Sources

Validation

Cost-benefit analysis of using stable isotope-labeled standards in research

Introduction: The Bioanalytical Dilemma In the rigorous landscape of drug development, pharmacokinetics, and clinical diagnostics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Dilemma

In the rigorous landscape of drug development, pharmacokinetics, and clinical diagnostics, liquid chromatography-tandem mass spectrometry (LC-MS/MS) serves as the gold standard for quantitative bioanalysis. The integrity of these assays hinges on one critical variable: the internal standard (IS). A recurring debate among laboratory directors and assay developers is the cost-benefit justification of Stable Isotope-Labeled Internal Standards (SIL-IS) versus structural analogs.

While the upfront procurement or synthesis cost of a SIL-IS is undeniably higher, a deep mechanistic analysis reveals that relying on analog standards often introduces hidden downstream costs—ranging from failed validation runs to regulatory scrutiny and costly Incurred Sample Reanalysis (ISR). This guide provides an objective, data-driven comparison to demonstrate why SIL-IS is an economic and scientific imperative.

Mechanistic Causality: Why SIL-IS Outperforms Analogs

To understand the economic impact, we must first examine the physical chemistry of the LC-MS/MS ionization process. In an electrospray ionization (ESI) source, target analytes compete with endogenous biological matrix components (e.g., phospholipids, salts) for available charge. This phenomenon, known as the "matrix effect," leads to unpredictable ion suppression or enhancement[1].

When a structural analog is used as an IS, its slight structural differences inevitably lead to a different chromatographic retention time. Consequently, the analog and the target analyte elute into the mass spectrometer at different moments, exposing them to different matrix environments. This temporal disconnect means the analog cannot accurately correct for the ion suppression experienced by the analyte[2].

Conversely, Isotope Dilution Mass Spectrometry (IDMS) utilizing a SIL-IS (typically labeled with ¹³C, ¹⁵N, or ²H) provides a self-validating system. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and undergoes identical extraction recovery[3]. Any matrix-induced ionization suppression affects both the analyte and the SIL-IS equally, ensuring the Analyte/IS response ratio remains perfectly constant.

IS_Comparison Start Internal Standard Selection SIL Stable Isotope-Labeled (SIL-IS) Start->SIL Analog Structural Analog IS Start->Analog Coelute Co-elutes with Target Analyte SIL->Coelute DiffElute Different Retention Time Analog->DiffElute MatrixComp Identical Ion Suppression (Perfect Ratio Correction) Coelute->MatrixComp MatrixFail Differential Ion Suppression (Skewed Ratio Correction) DiffElute->MatrixFail HighPrecision High Precision & Accuracy (Low Reanalysis Cost) MatrixComp->HighPrecision HighVar Higher Assay Variability (High Reanalysis Cost) MatrixFail->HighVar

Mechanistic causality of internal standard selection on assay precision and downstream costs.

Cost-Benefit Analysis: Upfront Expense vs. Long-Term ROI

From a purely financial perspective, a custom SIL-IS can cost thousands of dollars to synthesize, whereas an off-the-shelf analog might cost a fraction of that. However, the true cost of an assay must account for method development time, batch failure rates, and regulatory delays.

Table 1: Cost-Benefit Matrix of Internal Standard Strategies

Cost CategoryStable Isotope-Labeled IS (SIL-IS)Structural Analog ISExternal Calibration (No IS)
Upfront Material Cost High ( $)Low ($)None
Method Development Time Short (Predictable tracking)Long (Extensive chromatography optimization needed)Very Long
Matrix Effect Compensation Excellent (Ratio remains stable)Poor to ModerateNone
Batch Failure Rate Low (< 5%)Moderate to High (15-30%)Unacceptable for Bioanalysis
Regulatory Compliance Highly Recommended (FDA/ICH M10)Acceptable only with strict justificationNon-compliant for LC-MS
Long-Term ROI High (Saves labor, machine time, and sample volume)Low (Hidden costs in reruns and investigations)Negative

Experimental Protocol: Self-Validating Matrix Effect Assessment

To objectively prove the superiority of a SIL-IS in your own laboratory, you must establish a self-validating protocol to measure the IS-normalized matrix factor (IS-MF). This protocol aligns with the FDA and ICH M10 guidelines for bioanalytical method validation[4].

Step-by-Step Methodology (Post-Extraction Addition Method):

  • Preparation of Neat Solutions (Set 1):

    • Prepare the target analyte and the IS (SIL or Analog) in a neat solvent (e.g., 50:50 Methanol:Water) at the intended Low QC and High QC concentrations.

    • Causality: This establishes the baseline ionization efficiency in the absence of any biological matrix.

  • Preparation of Post-Extraction Spiked Samples (Set 2):

    • Extract blank biological matrix (e.g., human plasma) from 6 independent lots using your finalized sample preparation method (e.g., Solid Phase Extraction or Protein Precipitation).

    • Spike the post-extracted blank matrix with the analyte and IS at the exact concentrations used in Set 1.

    • Causality: This exposes the analytes to the matrix components that survived extraction, isolating the matrix effect from extraction recovery losses.

  • LC-MS/MS Acquisition:

    • Inject Set 1 and Set 2 into the LC-MS/MS system. Record the peak areas for both the analyte and the IS.

  • Data Calculation & Validation:

    • Calculate Absolute Matrix Effect (ME) for both Analyte and IS: ME (%) = (Peak Area Set 2 / Peak Area Set 1) × 100. (Values <100% indicate ion suppression).

    • Calculate IS-Normalized Matrix Factor (IS-MF): IS-MF = ME of Analyte / ME of IS.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-MF across the 6 lots must be ≤ 15%. A SIL-IS will consistently yield an IS-MF close to 1.0, proving perfect compensation.

Experimental Data: Performance Comparison

The scientific literature consistently corroborates the economic argument for SIL-IS. In a comparative study quantifying the immunosuppressant Tacrolimus (TAC) in human whole blood, researchers evaluated a SIL-IS (¹³C,D₂-Tacrolimus) against a structural analog (Ascomycin)[5].

Table 2: Performance Comparison Data (Tacrolimus LC-MS/MS Assay)

ParameterTarget Analyte (Tacrolimus)SIL-IS (¹³C,D₂-Tacrolimus)Analog IS (Ascomycin)
Absolute Matrix Effect (Ion Suppression) -16.04% to -29.07%-16.64%-28.41%
IS-Normalized Matrix Effect N/A+0.89% (Perfect Compensation)-0.97%
Process Efficiency 53.12% - 64.11%65.35%54.18%
Imprecision (CV%) N/A< 3.09%< 3.63%

Data Interpretation: While both standards provided acceptable precision in this highly optimized assay, the SIL-IS perfectly mirrored the absolute matrix effect of the target analyte (-16.04% vs -16.64%). This resulted in an IS-normalized matrix effect of nearly zero (+0.89%), completely neutralizing the matrix variability. The analog experienced significantly different ion suppression (-28.41%), which could lead to out-of-specification results if matrix lots vary more drastically in a diseased patient population.

Authoritative Grounding & Regulatory Perspective

The push toward SIL-IS is not merely an academic preference; it is a regulatory expectation. The FDA's Bioanalytical Method Validation Guidance and the EMA/ICH M10 harmonized guidelines explicitly state that for mass spectrometry-based assays, a stable isotope-labeled internal standard is the most appropriate choice to ensure precision and accuracy[6]. Furthermore, the FDA's specific Q&A guidance on IS response variability underscores that using an IS that does not closely track the analyte's behavior is a primary root cause for analytical investigations and rejected data[7].

Conclusion

The cost-benefit analysis of internal standard selection in LC-MS/MS bioanalysis heavily favors Stable Isotope-Labeled Internal Standards. While structural analogs offer a deceptive upfront cost saving, they introduce a fragile dependency on chromatographic separation to avoid matrix effects. A SIL-IS acts as an analytical insurance policy. By providing perfect causality in tracking extraction recovery and ionization efficiency, SIL-IS drastically reduces method development time, eliminates costly batch failures, and ensures seamless regulatory approval. For any drug development program, the ROI of a SIL-IS is realized the moment the first clinical sample is injected.

References

  • [4] Title: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods Source: Benchchem URL: 4

  • [2] Title: A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards Source: Benchchem URL: 2

  • [7] Title: Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Source: FDA URL: 7

  • [3] Title: Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Source: Analytical Chemistry - ACS Publications URL: 3

  • [6] Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: 6

  • [1] Title: Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis Source: Benchchem URL: 1

  • [5] Title: Isotope–labeled versus analog internal standard in LC–MS/MS method for tacrolimus determination in human whole blood samples – A compensation of matrix effects Source: ResearchGate URL: 5

Sources

Comparative

Comprehensive Comparison Guide: Evaluating 3-Cyano-5-methylhexanoic-d3 Acid Reference Standards for LC-MS/MS Quantification

Introduction3-Cyano-5-methylhexanoic acid[1] is a pivotal chiral intermediate utilized in the enantioselective synthesis of Pregabalin[2], a widely prescribed γ-aminobutyric acid (GABA) analog. In pharmacokinetic (PK) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction3-Cyano-5-methylhexanoic acid[1] is a pivotal chiral intermediate utilized in the enantioselective synthesis of Pregabalin[2], a widely prescribed γ-aminobutyric acid (GABA) analog. In pharmacokinetic (PK) research, toxicology, and therapeutic drug monitoring (TDM), the accurate quantification of pregabalin and its metabolic precursors/impurities in biological matrices is strictly regulated.

To achieve high-throughput, accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a1[1]. Specifically, 3-Cyano-5-methylhexanoic-d3 Acid serves as a critical internal standard. This guide deconstructs the Certificate of Analysis (CoA) for this reference standard, objectively compares its analytical performance against inferior alternatives (such as structural analogs or low-isotopic-purity standards), and provides a self-validating experimental protocol for its application.

The Mechanics of Isotopic Labeling in LC-MS/MS

When analyzing complex biological matrices (e.g., human plasma), co-eluting endogenous compounds often cause ion suppression or enhancement. A premium SIL-IS shares the exact physicochemical properties and chromatographic retention time as the target analyte but is mass-shifted.

3-Cyano-5-methylhexanoic-d3 Acid incorporates three deuterium atoms, shifting its molecular weight from 155.19 g/mol to 158.21 g/mol . This +3 Da mass shift is critical: it is large enough to prevent isotopic cross-talk from the naturally occurring ^13C and ^15N isotopes of the unlabeled analyte, ensuring distinct Multiple Reaction Monitoring (MRM) transitions while maintaining identical ionization efficiency.

Deconstructing the Certificate of Analysis (CoA)

A premium CoA for a deuterated reference standard must validate both chemical and isotopic integrity. When evaluating a CoA for 3-Cyano-5-methylhexanoic-d3 Acid, researchers must scrutinize the parameters outlined in Table 1.

Table 1: Comparative Analysis of Internal Standard Alternatives
Analytical ParameterPremium 3-Cyano-5-methylhexanoic-d3 AcidSubstandard SIL-IS (<95% D3)Structural Analog (e.g., Gabapentin)
Isotopic Purity (Enrichment) >99% D3 (Negligible D0/D1/D2 species)<95% D3 (High risk of D0 interference)N/A (Not isotopically labeled)
Chemical Purity (HPLC/UV) >98% (No isobaric impurities)<90% (Presence of synthesis byproducts)>98%
Matrix Effect Compensation Absolute (Co-elutes exactly with analyte)AbsolutePartial (Different retention time)
MS/MS Cross-Talk Risk None (+3 Da shift ensures separation)High (D0 species contributes to analyte MRM)None
Impact on LLOQ Optimal (Maintains high signal-to-noise)Compromised (Elevated baseline noise)Variable (Subject to matrix suppression)

Why Structural Analogs Fall Short

Due to the high cost of deuterated standards, some laboratories2[2] to reduce operational expenses. While Gabapentin shares similar physicochemical properties, it elutes at a different retention time. Consequently, it does not experience the exact same matrix suppression zones as the target analyte. In highly variable matrices (like hemolyzed or lipemic plasma), this leads to quantitative bias and a failure to meet the strict ±15% accuracy limits mandated by FDA bioanalytical guidelines. A high-purity -d3 standard is the only self-validating way to guarantee accuracy.

Experimental Protocol: High-Throughput LC-MS/MS Quantification

This protocol outlines a 3[3].

Materials
  • Human plasma (K2EDTA)

  • Analyte: 3-Cyano-5-methylhexanoic acid

  • SIL-IS: 3-Cyano-5-methylhexanoic-d3 Acid (>99% isotopic purity)

  • LC-MS grade Methanol and 0.1% Formic Acid in Water.

Step-by-Step Methodology
  • Preparation of Working Solutions : Prepare a 1.0 mg/mL stock solution of 3-Cyano-5-methylhexanoic-d3 Acid in methanol. Dilute to a working concentration of 500 ng/mL.

  • Sample Spiking : Aliquot 50 µL of blank human plasma into a microcentrifuge tube. Add 10 µL of the target analyte (for the calibration curve) and 10 µL of the SIL-IS working solution.

  • Protein Precipitation : Add 200 µL of ice-cold methanol to the sample.

    • Causality: The organic solvent disrupts the hydration shell of plasma proteins, causing them to denature and precipitate, which releases protein-bound analytes into the solvent. Adding the SIL-IS prior to this step ensures that any physical extraction losses apply equally to both the analyte and the internal standard, maintaining a constant peak area ratio.

  • Centrifugation : Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Transfer 150 µL of the clear supernatant to an LC vial containing 150 µL of ultrapure water.

    • Causality: Directly injecting high-organic supernatant into a reversed-phase LC system causes "solvent effects" (peak splitting or fronting). Diluting with water matches the sample's solvent strength to the initial mobile phase conditions, ensuring sharp, symmetrical chromatographic peaks.

  • LC-MS/MS Analysis :

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Validation Check: The validation of this method relies on absolute co-elution. If the retention times drift by >0.05 minutes between the analyte and the -d3 SIL-IS, it indicates a compromised reference standard or column channeling.

Workflow Visualization

LCMS_Workflow Plasma Human Plasma Sample (50 µL) Spike Spike SIL-IS (3-Cyano-5-methylhexanoic-d3) Plasma->Spike Precipitation Protein Precipitation (Ice-cold MeOH) Spike->Precipitation Ensures extraction recovery correction Centrifuge Centrifugation (14,000 rpm, 10 min) Precipitation->Centrifuge Supernatant Supernatant Dilution (1:1 with H2O) Centrifuge->Supernatant Removes protein interferences LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Supernatant->LCMS Matches mobile phase strength Data Quantification (Peak Area Ratio) LCMS->Data Mass Shift: +3 Da

LC-MS/MS sample preparation and quantification workflow using a deuterated internal standard.

References

  • PubChem. "3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHns48wDZweWOTrNiiyBhq1WsteyF9qAhd3GsFh4ZFtMWgldDVImYOF_IwW0JsVi96VGs61yv5691Eb3_k-fTTxe35VVKiFa3Q6oZ8UznkmVYaa2EbHnE-S2smVybsmO8-Ob-4EuXcjWkWf41ShjEAXs7hPu86NaxVSSUWvM-m92moo]
  • "Process for the preparation of (s)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin". Google Patents (WO2012025861A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxs9rz8U2isZc-qqn1qU0MbdwkAae-Be7-HVmdkf6CEqzZvdRrtaZNmOFvSI69ARETTW1qtQhZQKjnsljWl70EueHQ3yFvOdyqBC9Y0hjC2V_eAN-5VqohPtKPL82yPizfEcEu9I8AyBlkmoa-uQ==]
  • "Application Note: High-Throughput Analysis of Pregabalin in Human Plasma Using (Rac)-Pregabalin-d10 as an Internal Standard by LC-MS/MS". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEWso7WodX54rxQcRp-aiaNc2ajfMJUwx2epW48jGRg3qCM3JEZNOpdDrKxOnx0m_iluj6k9vqiA6hcNhHyJA9PSHC3aOaxhKuXEBgH-QqoyY-zCegdmCUP7z1DjYx0AZqinKBzaNNWaaPOc82aaZiDUonUmc1uQWusu5aVJ0felHAW_pgY0oVC7agLqpVkE7yS5iKj4EgKI1FnWsi3943aRx3RI46jPNDcUi-dzdU0R57sM6jswyk0XLLo1-Hvb3JT0N90AmXfX82MbpDik5KwIxbCoqE10wUaYRIhFaKeK94]
  • "Determination of Pregabalin in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry". Frontage Laboratories.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9J57FsJueYbbKkRBLwbPkdZwwnmff40MwDbzNEZCfA4s4hbQLEIJ96FxXEaddcDInsGAPWhZo4ftOVLw__MyUFH2X4lVko0SM6lvW4r7Z6a62Mlh93jDKmqcjJO9Vg12wUEEhuFGItuZpS9fV9IrF1SWSFSnt7wM_ApfBTioQlU6fe-Uv0VM=]
  • "Validation of the rapid and simple LC-MS/MS method for the quantification of pregabalin in plasma of acutely poisoned patients". Acta Chromatographica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESMv8oExm4Gvo7W6m5ukguxVqWCeSFhHe5RMtoy6Y8PNbHFeNazpvgbYE2_bHBsz7WGuzWqbRD9BuFiMdELRyl3jdaqrMwsFSrDfJdxBrHnbfOCkJ8xFGywATSE8LZjm8mDOo7t48niNn2KZlpXCumm6zI-bom-S-sJA==]

Sources

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